SIS17
Description
Historical Context and Evolution of HPMC in Scientific Inquiry
The scientific journey of Hydroxypropyl Methylcellulose (B11928114) began as part of the broader exploration of cellulose (B213188) ethers. Cellulose itself, a naturally abundant polymer, has limitations such as poor solubility in water and common organic solvents, which historically restricted its applications. nih.gov Through chemical modification, derivatives like HPMC were developed to overcome these limitations, offering improved solubility and functionality. nih.gov Initially, research focused on establishing the fundamental principles of HPMC as a hydrophilic matrix polymer. researchgate.net These early studies identified critical variables such as polymer substitution, particle size, and the ratio of polymer to active ingredient as key factors influencing its performance, particularly in pharmaceutical applications. researchgate.net
For over six decades, HPMC has been a cornerstone in the development of hydrophilic matrices. nih.gov Its evolution in scientific inquiry saw its application expand from being a simple tablet binder to a sophisticated component in controlled-release drug delivery systems. nih.govresearchgate.netresearchgate.net Researchers in the mid-20th century began to systematically investigate how HPMC's unique properties, such as the formation of a viscous gel layer upon hydration, could be harnessed to control the release of therapeutic agents. researchgate.netresearchgate.netjocpr.com In parallel, the construction industry recognized its value as a water-retention agent and rheology modifier in cement and mortar formulations, leading to another major avenue of research. hlhpmc.comhlhpmc.comhpmcfactory.com In China, for instance, research into HPMC production processes began in the 1970s, with large-scale production following in the subsequent decades, indicating a growing global interest in its industrial and scientific potential. kemoxcellulose.com
Significance of HPMC as a Cellulose Derivative in Contemporary Research
HPMC's importance in modern research is multifaceted, spanning pharmaceuticals, food science, construction materials, and advanced biomedical applications. hlhpmc.comcelotech.comhlhpmc.com As a cellulose derivative, it offers a sustainable, non-toxic, and biocompatible alternative to purely synthetic polymers. kingmaxcellulose.com Its non-ionic nature ensures stability across a wide pH range (typically 3-11) and compatibility with many other substances, making it a versatile excipient and additive. chemicalbook.comyoungcel.com
In pharmaceutical research, HPMC is indispensable for creating modified-release dosage forms. rjptonline.org Its ability to form a hydrogel matrix upon contact with aqueous fluids allows for the sustained and controlled release of drugs, which is a primary focus of investigation. researchgate.netcellulosemanufacturer.com Contemporary studies explore its use in a wide array of drug delivery platforms, including mucoadhesive films, ophthalmic solutions, and nano- and micro-particle formulations. nih.govhlhpmc.comjst.go.jp
The significance of HPMC extends to the food industry, where it functions as a thickener, emulsifier, stabilizer, and film-former. melacoll.comhpmcsupplier.com Research in this area often focuses on using HPMC to improve the texture and stability of products like sauces, baked goods, and dairy alternatives. hpmcsupplier.com Its ability to form edible coatings is being investigated to extend the shelf life of fresh produce by creating a barrier against moisture loss and microbial contamination. melacoll.comnih.gov
In materials science and the construction industry, HPMC is studied for its ability to enhance the performance of building materials. hlhpmc.comkimachemical.com Research objectives include improving the workability, adhesion, and crack resistance of cement mortars, tile adhesives, and plasters. hlhpmc.comkimachemical.comcelluloseether.com The development of "smart" materials is an emerging area, where HPMC is modified to create polymers that respond to external stimuli like temperature or pH. hlhpmc.com
The table below summarizes key physicochemical properties of HPMC that are central to its research applications.
| Property | Description | Relevance in Research |
| Solubility | Soluble in cold water and some organic solvents, forming a transparent colloidal solution. chemicalbook.comkimachemical.com Exhibits reversible thermal gelation (precipitates on heating, redissolves on cooling). celotech.comchemicalbook.com | Crucial for creating aqueous solutions for drug delivery, coatings, and food products. Thermal gelation is explored for creating stimulus-responsive materials. hlhpmc.commdpi.com |
| Viscosity | Forms solutions with a wide range of viscosities depending on molecular weight, concentration, and temperature. kimachemical.com Viscosity generally decreases as temperature increases, up to the gelation point. chemicalbook.comkimachemical.com | A key parameter in formulating controlled-release systems, thickening agents in food, and controlling the rheology of construction materials. researchgate.nethpmcfactory.comhpmcsupplier.com |
| Biocompatibility | Generally regarded as a non-toxic and non-irritating material. jocpr.comkimachemical.com It is not easily digested or absorbed by the body. kimachemical.com | Essential for its widespread use in pharmaceutical formulations (oral, ophthalmic, topical) and biomedical applications like tissue engineering. taylorandfrancis.comhlhpmc.comkimachemical.com |
| Film-Forming | Capable of forming clear, flexible, and strong films. nih.govhlhpmc.com | Utilized in tablet coatings, edible food coatings, and the development of mucoadhesive films for drug delivery. nih.govmelacoll.comjst.go.jp |
| Water Retention | High capacity to retain water, preventing its rapid evaporation from mixtures. hlhpmc.com | A critical property in the construction industry for improving the hydration and workability of cement and gypsum-based products. hlhpmc.comkimachemical.com |
Scope and Research Objectives for HPMC Investigations
The scope of research involving HPMC is broad, driven by the need to optimize its performance in existing applications and to explore its potential in new technological frontiers. Key research objectives can be categorized as follows:
Formulation and Optimization: A significant portion of research aims to develop and optimize HPMC-based formulations. This includes creating hydrophilic matrix tablets with specific drug release profiles, blending HPMC with other polymers like xanthan gum or chitosan (B1678972) to create composite films with enhanced properties, and developing stable emulsions for the food and cosmetic industries. researchgate.netrjptonline.orgnih.gov For example, studies have investigated how blending HPMC with polyvinyl alcohol or whey protein can improve the mechanical and hydrophobic properties of films. nih.gov
Understanding Mechanisms: Foundational research focuses on elucidating the mechanisms that govern HPMC's behavior. This includes studying the dynamics of gel layer formation, the diffusion and erosion processes in drug release from HPMC matrices, and the intermolecular interactions between HPMC and other components in a blend. researchgate.netjst.go.jp Mathematical models are often developed to describe these drug release mechanisms. researchgate.net
Synthesis and Characterization: Researchers continuously work on synthesizing new grades of HPMC and characterizing their physicochemical properties. researchgate.netnih.gov This involves analyzing how factors like the degree of substitution of methoxy (B1213986) and hydroxypropyl groups, molecular weight, and particle size distribution influence properties such as solubility, viscosity, and thermal behavior. kimachemical.comnih.gov Techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM) are commonly employed for characterization. jst.go.jpnih.govresearchgate.net
Advanced and Novel Applications: A forward-looking objective is the application of HPMC in advanced technologies. This includes its use in tissue engineering, the development of "smart" hydrogels that respond to physiological stimuli, and creating biodegradable packaging to reduce plastic waste. hlhpmc.commdpi.comnih.gov Research into combining HPMC with antimicrobial agents like silver nanoparticles or propolis aims to create bioactive materials for medical or food preservation purposes. nih.govnih.gov
The following table details specific research findings across various fields of study.
| Research Area | Specific Finding/Objective | Investigated Properties |
| Pharmaceuticals | Developing hydrophilic matrix tablets for prolonged drug release. nih.gov | Drug release kinetics, polymer swelling, gel layer formation, diffusion, and erosion. researchgate.netresearchgate.net |
| Creating mucoadhesive blend films for buccal drug delivery by combining HPMC with polymers like polycarbophil. jst.go.jp | Mucoadhesive strength, swelling index, mechanical properties (puncture strength, elongation). jst.go.jp | |
| Using HPMC as a carrier in hydrogel delivery systems for biologically active substances. mdpi.com | Rheological characteristics, swelling, sorption, and drug release regulation. mdpi.com | |
| Food Science | Developing HPMC-based edible coatings to extend the shelf-life of fruits and vegetables. melacoll.comnih.gov | Water vapor permeability, mechanical properties, moisture retention, and barrier to microbial contamination. nih.govnih.gov |
| Enhancing the texture and stability of food products like sauces and baked goods. hpmcsupplier.com | Viscosity, emulsification, stabilization, and mouthfeel. hpmcsupplier.com | |
| Construction Materials | Improving the workability, water retention, and adhesion of cement-based mortars and tile adhesives. hlhpmc.comcelluloseether.com | Water retention capacity, rheological control, adhesion strength, and crack resistance. hlhpmc.comkimachemical.com |
| Biomedical Materials | Synthesizing HPMC-based materials with antimicrobial properties by incorporating silver nanoparticles. nih.gov | Antimicrobial activity, structural morphology, and rheological properties. nih.gov |
| Fabricating biodegradable films by blending HPMC with κ-carrageenan to improve mechanical and water resistance properties. nih.gov | Tensile strength, elongation at break, water solubility, and water vapor permeability. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
N'-hexadecylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXDCVZWHOWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238689 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
2374313-54-7 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis and Derivatization Methodologies for Hpmc
Controlled Etherification Processes for Targeted HPMC Architectures
The core of HPMC synthesis lies in the etherification of cellulose (B213188). kimachemical.com This process begins with the activation of cellulose, typically from wood pulp or cotton linters, by treating it with an alkali solution like sodium hydroxide (B78521). kimacellulose.comijirt.org This step, known as mercerization, produces alkali cellulose, which is more chemically reactive than its untreated counterpart due to the swelling of cellulose fibers. atlantis-press.comatamanchemicals.com The alkali cellulose is then reacted with etherifying agents to introduce methyl and hydroxypropyl groups onto the cellulose backbone. atamanchemicals.com
The creation of HPMC involves two primary substitution reactions on the anhydroglucose (B10753087) units of the cellulose chain. melacoll.com
Methylation: Methyl groups (-OCH₃) are introduced by reacting the alkali cellulose with methyl chloride (CH₃Cl). kimacellulose.com This reaction forms methylcellulose (B11928114).
Hydroxypropylation: Subsequently, or concurrently, hydroxypropyl groups (-OCH₂CH(OH)CH₃) are added by reacting the material with propylene (B89431) oxide. kimacellulose.comatamanchemicals.com
The extent of these substitutions is defined by two key parameters: the Degree of Substitution (DS) and the Molar Substitution (MS). The DS for methyl groups refers to the average number of hydroxyl groups on the anhydroglucose unit that have been replaced by methoxy (B1213986) groups. researchgate.net The MS represents the average number of hydroxypropyl groups attached to each anhydroglucose unit. researchgate.net Since the hydroxypropyl group itself has a hydroxyl group that can further react with propylene oxide, the MS can exceed 3. scribd.com
Controlling the DS and MS is crucial as it dictates the final properties of the HPMC, such as solubility, viscosity, and gelation temperature. melacoll.comkimachemical.com For instance, a higher degree of substitution generally leads to a more hydrophilic polymer with increased water solubility and a lower gelation temperature. melacoll.com Some synthesis methods propose a sequential approach, first methylating cellulose to create methylcellulose (MC) and then performing hydroxypropylation to produce HPMC, which may prevent certain end-capping structures. researchgate.netresearchgate.net
The final architecture of the HPMC polymer is highly dependent on the conditions of the etherification reaction. atlantis-press.com The distribution of substituents along the cellulose chain can be either homogeneous or heterogeneous, which in turn affects the polymer's solution behavior and functionality. researchgate.netnih.gov Key reaction parameters that influence these substitution patterns include:
Ratio of Reactants: The molar ratio of propylene oxide and methyl chloride to cellulose is a primary factor in controlling the final MS and DS. kimachemical.comgoogle.com Adjusting these ratios allows for the synthesis of HPMC with specific, targeted properties. kimacellulose.com
Alkali Concentration: The concentration of the sodium hydroxide solution used for alkalization affects the swelling and reactivity of the cellulose. atlantis-press.com Optimal alkali concentration is crucial for achieving the desired degree of substitution. For example, studies on HPMC synthesis from cassava stems identified 25% sodium hydroxide as optimal. atlantis-press.com
Temperature and Time: The reaction temperature and duration for both alkalization and etherification significantly impact the extent and efficiency of the substitution. kimacellulose.comatlantis-press.com Etherification is often carried out at elevated temperatures (e.g., 50°C to 75°C) to ensure the reaction completes. google.com
Pressure and Agitation: The reaction is typically conducted under pressure in a reactor. researchgate.net Thorough agitation is necessary to ensure uniform distribution of reactants and heat, which helps in achieving a more homogeneous substitution pattern. scribd.com
Table 1: Influence of Reaction Parameters on HPMC Synthesis
| Parameter | Influence on HPMC Properties | Research Finding Example |
|---|---|---|
| Reactant Ratios | Directly controls the Degree of Substitution (DS) and Molar Substitution (MS). kimacellulose.com | A process was developed using 1.5 to 4 parts of propylene oxide and 0.4 to 0.8 parts of methyl chloride per part of cellulose to create HPMC soluble in anhydrous methanol (B129727). google.com |
| Alkali (NaOH) Concentration | Affects cellulose swelling and reactivity, influencing substitution efficiency. atlantis-press.com | Optimal HPMC synthesis from cassava stem α-cellulose was achieved with a 25% (w/v) NaOH concentration. atlantis-press.com |
| Temperature | Impacts reaction rate and can influence the distribution of substituents. kimacellulose.com | Etherification is often conducted between 50°C and 75°C to drive the reaction to completion. google.com |
| Reaction Time | Determines the extent of the etherification reaction. kimacellulose.com | A 60-minute reaction time during alkalization was found to be optimal in a study using cassava stems. atlantis-press.com |
Novel Derivatization Strategies for Enhanced HPMC Functionality
Beyond the standard synthesis, HPMC can be further modified to introduce novel functionalities, thereby expanding its applications in specialized research areas. crimsonpublishers.com These derivatization strategies involve chemical modification, grafting, and copolymerization.
Chemical modification involves reacting the hydroxyl groups of HPMC with various chemical agents to attach new functional groups. kimachemical.com This is a powerful method for tailoring the polymer's properties for specific research purposes. scholarsresearchlibrary.com
Examples of such modifications include:
Esterification: HPMC can be reacted with anhydrides or acid chlorides. For instance, a novel polymer was synthesized by reacting HPMC with maleic anhydride, which altered the drug release mechanism from matrix tablets. scholarsresearchlibrary.com Similarly, reacting HPMC with acryloyl chloride produces hydroxypropyl methyl cellulose acrylate (B77674) (HPMCAA), a potential superdisintegrating agent for pharmaceutical tablets. researchgate.net
Introduction of Charged Groups: Cationic cellulose derivatives can be produced using the epichlorohydrin (B41342) process, which introduces positively charged quaternary ammonium (B1175870) groups. kimachemical.com
Functionalization for Adsorption: By introducing specific groups like xanthogenates, modified HPMC can be used as an adsorbent for heavy metal ions in water treatment, demonstrating its potential in environmental applications. crimsonpublishers.com
Grafting and copolymerization are effective techniques for modifying the physical and chemical properties of HPMC by attaching other polymer chains to its backbone. crimsonpublishers.comresearchgate.net
Grafting: This process involves initiating polymerization of a monomer from the HPMC backbone. crimsonpublishers.com The "graft from" method is a common route where an initiator creates active radical sites on the HPMC, from which monomer chains can grow. acs.orgacs.org For example, polyacrylamide (PAM) chains have been grafted onto HPMC to create hydrogels for controlled drug release. nih.gov In another study, HPMC was grafted with poly(ethyl acrylate) to modify its properties, with the resulting copolymers characterized for potential applications. researchgate.net
Copolymerization: HPMC can be copolymerized with other monomers to create new materials that combine the properties of both components. analis.com.my For instance, nanoparticles of poly(methyl methacrylate-co-hydroxypropyl methylcellulose) have been synthesized via emulsion polymerization to improve the hydrophilicity and biocompatibility of the resulting material for potential medical and biological uses. analis.com.my
Table 2: Examples of HPMC Derivatization Strategies
| Strategy | Modifying Agent/Monomer | Resulting Product/Functionality | Application Area |
|---|---|---|---|
| Chemical Modification | Maleic Anhydride | Modified HPMC with altered polymer erosion properties. scholarsresearchlibrary.com | Pharmaceutical drug delivery. scholarsresearchlibrary.com |
| Chemical Modification | Acryloyl Chloride | Hydroxypropyl methyl cellulose acrylate (HPMCAA). researchgate.net | Pharmaceutical excipient (superdisintegrant). researchgate.net |
| Grafting | Polyacrylamide (PAM) | HPMC-g-PAM hydrogel with pH-sensitive swelling. nih.gov | Colon-specific drug delivery. nih.gov |
| Grafting | Acrylamide and Diacetone Acrylamide | Thermothickening copolymer (PHAD). acs.org | Enhanced oil recovery. acs.org |
| Copolymerization | Methyl Methacrylate (MMA) | P(MMA-co-HPMC) nanoparticles with improved hydrophilicity. analis.com.my | Medical and biological applications. analis.com.my |
Green Chemistry Approaches in HPMC Synthesis
In line with the global push for sustainability, green chemistry principles are being increasingly applied to HPMC synthesis and use. advanceseng.com Since HPMC is derived from renewable plant fibers, it is considered a more environmentally friendly alternative to petroleum-based polymers. kingmaxcellulose.com
Key green chemistry advancements include:
Aqueous-Based Chemistry: Research has focused on using water as a solvent for chemical reactions, eliminating the need for volatile organic solvents which are a major source of chemical waste. advanceseng.comacs.org HPMC itself can facilitate such reactions. The hydrophobic pockets created by its alkyl ether side chains can act as nanoreactors, enabling and co-catalyzing chemical reactions in an aqueous medium. advanceseng.com
Sustainable Raw Materials: The synthesis of HPMC relies on cellulose from natural sources like wood pulp or cotton. hlhpmc.com Utilizing sustainably managed sources and agricultural byproducts, such as cassava stems, can further enhance its green profile. atlantis-press.com
Waste Reduction: Optimizing reaction conditions, as discussed in section 2.1.2, not only controls the product's properties but also improves reaction efficiency, reduces the consumption of etherifying agents, and minimizes waste. google.com Efforts to implement water recycling and closed-loop systems during production also contribute to a more sustainable process. hlhpmc.com
The use of HPMC as a catalyst and reaction medium aligns with several of the 12 principles of green chemistry, offering a practical and sustainable solution that reduces reliance on hazardous organic solvents. advanceseng.comacs.org
Advanced Characterization Methodologies in Hpmc Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the study of HPMC, providing invaluable data on its molecular structure and properties. Different spectroscopic techniques offer complementary information, allowing for a thorough characterization of the polymer.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in HPMC. rjpbcs.comcellulosechemtechnol.ro By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the chemical structure and investigate intermolecular interactions. rjpbcs.comcellulosechemtechnol.ro The FTIR spectrum of HPMC is characterized by several key absorption bands. A broad and intense peak typically observed between 3400 cm⁻¹ and 3500 cm⁻¹ corresponds to the stretching vibration of hydroxyl (-OH) groups, a hallmark of the cellulose (B213188) backbone. researchgate.netresearchgate.net The presence of both methyl (-CH₃) and hydroxypropyl (-OCH₂CH(OH)CH₃) substituents introduces characteristic C-H stretching vibrations, which are typically found around 2900 cm⁻¹. rjpbcs.com
The ether linkages (C-O-C) within the glucose ring and connecting the substituent groups give rise to strong absorption bands, with a particularly intense feature often seen around 1050-1060 cm⁻¹, which is considered a signature of the pyranose ring. rjpbcs.comresearchgate.net Bending vibrations of the -OH groups can be seen around 1370-1375 cm⁻¹. researchgate.netresearchgate.net FTIR is also instrumental in studying the crystallinity of HPMC through the calculation of indices like the Total Crystallinity Index (TCI), Lateral Order Index (LOI), and Hydrogen Bond Index (HBI), which relate the intensities of specific crystalline and amorphous bands. cellulosechemtechnol.ro These analyses help in understanding how factors like composition and temperature affect the polymer's structural organization. cellulosechemtechnol.ro
Table 1: Characteristic FTIR Absorption Bands for HPMC
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| 3400-3500 | O-H stretching vibrations | rjpbcs.comresearchgate.netresearchgate.net |
| ~2900 | C-H stretching (methyl and hydroxypropyl groups) | rjpbcs.com |
| 1600-1650 | C-O stretching of the six-membered cyclic ring | rjpbcs.com |
| 1370-1375 | O-H bending vibrations | researchgate.netresearchgate.net |
Raman Spectroscopy for Structural Elucidation
Raman spectroscopy serves as a complementary technique to FTIR for the structural elucidation of HPMC. spectroscopyonline.comhoriba.com It is particularly sensitive to the non-polar bonds of the polymer's carbon backbone and can provide detailed information about the cellulose structure and the effects of substitution. spectroscopyonline.comresearchgate.net The Raman spectrum of HPMC shows characteristic peaks that can be assigned to specific vibrational modes. For instance, peaks around 1110 cm⁻¹ are attributed to the symmetric C-O-C glycosidic bond stretching, while C-O-H bending vibrations are observed near 1360 cm⁻¹. researchgate.net The CH₂ scissoring functional groups produce a signal around 1450 cm⁻¹. researchgate.net
Table 2: Key Raman Peaks for HPMC Structural Analysis
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| 2800-3000 | C-H stretching | spectroscopyonline.comhoriba.com |
| ~1450 | CH₂ scissoring | researchgate.net |
| ~1360 | C-O-H bending | researchgate.net |
| ~1110 | Symmetric C-O-C glycosidic linkage stretching | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Substituent Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a definitive technique for the quantitative analysis of substituents in HPMC. arpnjournals.orgresearchgate.net It provides detailed information on the molecular structure, including the degree of substitution (DS) for methoxy (B1213986) groups and the molar substitution (MS) for hydroxypropyl groups. nih.govarpnjournals.org The DS refers to the average number of hydroxyl groups per anhydroglucose (B10753087) unit that have been replaced by methoxy groups, while the MS represents the average number of moles of hydroxypropyl groups per anhydroglucose unit. arpnjournals.org
Solid-state NMR is especially powerful as it can probe the spatial proximities between different parts of the polymer and can be used to study the material without dissolving it. researchgate.netwiley.com This is crucial for understanding the structure in its solid form. wiley.com By analyzing the ¹³C NMR spectra of hydrolyzed HPMC samples, researchers can independently quantify the methoxyl and hydroxypropoxyl content. nih.gov Furthermore, NMR can determine the degree of substitution at each of the three possible hydroxyl positions on the glucopyranose unit, offering a comprehensive picture of the substituent distribution. nih.govarpnjournals.org This detailed structural knowledge is essential for predicting and understanding the physicochemical properties of different HPMC grades. arpnjournals.orgresearchgate.net
UV-Vis Spectrophotometry for Solution Properties
UV-Vis spectrophotometry is a valuable technique for investigating the properties of HPMC in solution. lew.rojsaer.com Although the HPMC polymer itself lacks strong chromophores for direct detection in the standard UV-Vis range, this method can be used to study its transmittance, turbidity, and interactions in different solvent environments. lew.roresearchgate.net The optical properties of HPMC solutions are influenced by the type of solvent used, which affects the polymer's conformational properties and the degree of coil expansion. lew.ro
UV-Vis spectra can reveal distinct absorption features depending on the solvent's polarity. lew.ro By measuring the transmittance of light through an HPMC solution, one can assess its clarity. celluloseether.com For instance, HPMC in aqueous solution generally shows high transparency. celluloseether.com UV imaging, a related technique, allows for real-time visualization of processes like swelling and gel formation when an HPMC compact is exposed to a dissolution medium. researchgate.net This method can detect the critical polymer concentration required for the formation of a stable three-dimensional gel network. researchgate.net The absorption edge from UV-Vis spectra can also be used to evaluate the band gap energy of HPMC in different solvents. lew.ro
Microscopic and Imaging Techniques
Microscopic techniques provide direct visual information about the physical characteristics of HPMC at the micro and nanoscale, complementing the structural data obtained from spectroscopy.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Analysis
Scanning Electron Microscopy (SEM) is an essential tool for characterizing the surface morphology and particle attributes of HPMC in its solid, powdered form. cellulosemanufacturer.compowdertechnology.info SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface, revealing critical details about particle size, shape, and texture. cellulosemanufacturer.comnanoscience.com This analysis is vital because these physical characteristics can significantly influence the bulk properties and performance of the powder, such as flowability and dissolution rate. powdertechnology.infonih.gov
SEM studies have shown that HPMC particles can exhibit different shapes, from oval to irregular, and varied surface textures, from rough to smooth. researchgate.net These differences in morphology can arise from variations in the manufacturing process. nih.gov By analyzing SEM images, researchers can identify the presence of pores, cracks, or agglomerates and assess the uniformity of the powder. cellulosemanufacturer.com This micrographic insight is crucial for quality control and for understanding how the physical form of HPMC particles relates to their functional properties in final formulations. researchgate.netnih.gov
Thermal Analysis Methodologies
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For HPMC, DSC is essential for determining key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and the endothermic events associated with moisture loss and thermogelation. nih.gov
The DSC thermogram of pure HPMC powder typically shows a broad endotherm at low temperatures (e.g., a peak around 72-91°C), which is attributed to the evaporation of bound water. researchgate.netresearchgate.net At higher temperatures, a glass transition (Tg) can be detected. Studies using modulated DSC (MTDSC), a more sensitive technique, have identified the Tg of HPMC E4M powder at approximately 162°C. nih.gov The Tg of HPMC films has been recorded at around 143.4°C, though values can range from 150°C to 180°C depending on the specific HPMC grade, sample preparation, and measurement conditions. whiterose.ac.uk
DSC is also extensively used to study the sol-gel transition of HPMC in aqueous solutions. This thermoreversible gelation is observed as an endothermic peak on the DSC heating scan. For a 1.0 wt% pure HPMC solution, a small peak appears at around 61°C. nih.gov The position and size of this gelation endotherm are highly sensitive to additives.
Effect of Salts: The addition of salts from the Hofmeister series affects the gelation temperature. "Salting-out" salts like NaCl cause the DSC peak to shift to lower temperatures, promoting gelation. Conversely, "salting-in" salts like NaI shift the peak to higher temperatures, inhibiting gelation. nih.gov
Effect of Surfactants: The interaction with surfactants like sodium n-dodecyl sulfate (B86663) (SDS) is complex. At low SDS concentrations (e.g., 2 mM), the sol-gel transition temperature can decrease, while at higher concentrations (e.g., 6 mM), it can increase. nih.gov
These DSC studies provide fundamental data on the molecular interactions that govern the thermal behavior and gelation of HPMC. mdpi.com
| HPMC System | Thermal Event | Temperature (°C) | Key Finding | Reference |
| HPMC E4M Powder | Glass Transition (Tg) | ~162 | MTDSC provides clearer detection than conventional DSC. | nih.gov |
| HPMC Film | Glass Transition (Tg) | ~143.4 | Tg is influenced by sample form (powder vs. film). | whiterose.ac.uk |
| 1.0 wt% HPMC Solution | Sol-Gel Transition | ~61 | Baseline gelation temperature for pure HPMC solution. | nih.gov |
| 1.0 wt% HPMC + NaCl | Sol-Gel Transition | <61 | NaCl acts as a salting-out agent, lowering gelation temp. | nih.gov |
| 1.0 wt% HPMC + NaI | Sol-Gel Transition | >61 | NaI acts as a salting-in agent, increasing gelation temp. | nih.gov |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of HPMC.
The thermal degradation of HPMC in an inert nitrogen atmosphere typically occurs in a single major step. eucalyptus.com.br After an initial small mass loss below 100°C due to adsorbed water, significant decomposition begins at higher temperatures. eucalyptus.com.br The onset of this major decomposition step is reported to be around 260°C (at a slow heating rate of 0.5°C/min) to 280-300°C, with a rapid mass loss continuing up to about 400°C, resulting in a total mass loss of 90-95%. eucalyptus.com.brresearchgate.netkimachemical.com The activation energy (Ea) for this decomposition in an inert atmosphere is approximately 99-104 kJ/mol, which is associated with the scission of weak bonds in the polymer chain. whiterose.ac.ukeucalyptus.com.br
The decomposition behavior changes drastically when conducted in the presence of air (an oxidative atmosphere). In air, the degradation of HPMC often proceeds in multiple stages:
An initial mass loss of about 5% with an onset around 150°C.
A major mass loss of approximately 70% starting around 200°C.
A final stage of about 15% mass loss occurring at around 380°C. researchgate.net
This multi-stage degradation in air highlights the role of oxidation in altering the decomposition pathway. The volatile products released during thermal degradation include CO, CO₂, water, methane, ethylene, and other unsaturated hydrocarbons. eucalyptus.com.brresearchgate.net TGA is also used to quantify the inorganic content in HPMC-based composites, such as determining the mass content of nanoparticles in a mineralizing film. dovepress.com
| Atmosphere | Decomposition Onset | Decomposition Stages | Key Finding | Reference |
| Inert (Nitrogen) | ~260-300°C | One major stage | Degradation is primarily through chain scission. | eucalyptus.com.br, kimachemical.com |
| Oxidative (Air) | ~150-200°C | Three distinct stages | Oxidation significantly lowers the initial decomposition temperature and alters the mechanism. | researchgate.net |
Rheological Characterization of HPMC Systems
The viscoelastic properties of HPMC solutions are critical to their function in various applications and are characterized by the storage modulus (G') and the loss modulus (G''). rheologylab.com The storage modulus, or elastic modulus, represents the energy stored in the material during deformation, reflecting its solid-like behavior. rheologylab.comyoutube.com The loss modulus, or viscous modulus, represents the energy dissipated as heat, reflecting its liquid-like behavior. rheologylab.comyoutube.com The ratio of these two moduli (G''/G'), known as the loss tangent (tan δ), quantifies the balance between viscous and elastic responses. rheologylab.com
For aqueous HPMC solutions at room temperature, the loss modulus (G'') is typically higher than the storage modulus (G'), indicating a predominantly liquid-like, or sol, state. mdpi.comnih.gov As temperature increases, the kinetic energy of the polymer chains rises, leading to changes in intermolecular interactions and chain entanglements that enhance the elastic properties. camocellulose.com This is observed as an increase in the storage modulus. camocellulose.com
In systems that form hydrogels, such as those containing silanized HPMC (Si-HPMC), the viscoelastic properties are significantly altered. researchgate.net Frequency sweep experiments on HPMC hydrogels show that both G' and G'' are dependent on the frequency of the applied stress. researchgate.net Typically, in a gelled state, the storage modulus (G') is greater than the loss modulus (G'') across a range of frequencies, indicating the formation of a stable, elastic network structure. researchgate.net The addition of other materials, like gelatin or synthetic clay, can further modify these properties, affecting gel strength and structure. researchgate.netresearchgate.netresearchgate.net
Table 2: General Viscoelastic Behavior of HPMC Solutions
| Condition | Relationship between Moduli | Dominant Behavior | Physical State | Reference |
|---|---|---|---|---|
| Room Temperature | G'' > G' | Viscous | Sol (Liquid-like) | mdpi.comnih.gov |
| Gelation Temperature | G' > G'' | Elastic | Gel (Solid-like) | mdpi.comresearchgate.net |
Aqueous solutions of HPMC exhibit a characteristic behavior known as inverse thermoreversible gelation, meaning they transition from a liquid-like sol to a solid-like gel upon heating. mdpi.comnih.gov This process is reversible, with the system returning to a sol state upon cooling. Rheological measurements are fundamental to studying this sol-gel transition. knu.ac.kr
During a controlled heating ramp, the viscoelastic properties of an HPMC solution follow a distinct path. mdpi.comnih.gov Initially, both the storage modulus (G') and the loss modulus (G'') decrease slightly as the temperature rises. mdpi.comknu.ac.kr At a certain critical temperature, the moduli begin to drop more significantly, reaching a minimum value. mdpi.com Following this minimum, both G' and G'' increase sharply with temperature. The point at which the storage modulus (G') becomes greater than the loss modulus (G'') signifies the gelation temperature (Tgel), indicating the formation of a three-dimensional network structure. mdpi.comknu.ac.kr
This complex behavior is often explained by a two-step mechanism. mdpi.comnih.gov The first step is a phase separation, where polymer-rich and polymer-poor regions form within the solution. This corresponds to the initial decrease and minimum in the moduli. The second step involves the formation and entanglement of fibrils from the polymer-rich phase, leading to the creation of a continuous gel network, which explains the subsequent sharp rise in the moduli. mdpi.comnih.gov The specific aggregation (Tagr) and gelation (Tgel) temperatures are influenced by the degree and type of substitution on the cellulose backbone, with a higher content of hydrophobic groups generally leading to lower transition temperatures. knu.ac.kr
The viscosity of HPMC solutions is not constant but depends on the applied shear rate, a characteristic known as non-Newtonian behavior. qianhaochem.comhpmcsupplier.com Specifically, HPMC solutions exhibit shear-thinning (or pseudoplastic) behavior, where the apparent viscosity decreases as the shear rate increases. qianhaochem.comcelotech.comissmge.orgresearchgate.net
At low shear rates, the long polymer chains of HPMC are randomly oriented and entangled, resulting in a relatively high viscosity. celotech.com As the shear rate is increased, these polymer chains begin to align themselves in the direction of flow. issmge.org This alignment reduces the intermolecular resistance and entanglements, leading to a significant drop in viscosity. researchgate.net This property is crucial for many applications where a product needs to be thick at rest but flow easily when agitated or spread. qianhaochem.com
The extent of shear-thinning is influenced by several factors, including the concentration and the molecular weight (or viscosity grade) of the HPMC. celotech.comissmge.org Higher concentration solutions and higher viscosity grades of HPMC display a more pronounced shear-thinning effect. celotech.comresearchgate.net For instance, one study observed that at higher shear rates, the viscosity of a Methocel F4M solution decreased by 28.7%, while a lower viscosity grade, F50, saw a reduction of only 4.3%. issmge.org This relationship highlights an inverse correlation between the viscosity grade of HPMC and the degree of shear thinning. issmge.org
Table 3: Effect of Shear Rate on Apparent Viscosity for Different HPMC Solutions
| HPMC Type | Concentration (% w/v) | Shear Rate | Apparent Viscosity Behavior | Reference |
|---|---|---|---|---|
| Methocel F4M | Not specified | Increasing | Decreased by 28.7% | issmge.org |
| Methocel F450 | Not specified | Increasing | Decreased by 13.2% | issmge.org |
| Methocel F50 | Not specified | Increasing | Decreased by 4.3% | issmge.org |
| HPMC K4M, E4M | 8%, 10%, 12% | Increasing | Significant decrease | researchgate.net |
X-ray Diffraction Techniques
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique widely used for the structural characterization of crystalline and semi-crystalline materials like HPMC. creative-biostructure.comwikipedia.org The technique involves directing X-rays onto a powdered or microcrystalline sample and measuring the scattered intensity as a function of the scattering angle (2θ). creative-biostructure.com The resulting diffraction pattern is a fingerprint of the material's crystal structure, where sharp peaks correspond to the diffraction from specific crystal planes, as described by Bragg's Law. creative-biostructure.comnih.gov
PXRD analysis is essential for determining the physical state of HPMC, which can exist in a semi-crystalline form. wikipedia.org However, in many pharmaceutical formulations, HPMC is used to create amorphous solid dispersions with poorly soluble drugs. researchgate.netresearchgate.net In these systems, the drug is dispersed in its amorphous, or non-crystalline, state within the polymer matrix. PXRD is a key tool to verify this transformation. researchgate.net The diffraction pattern of a crystalline material shows sharp, well-defined peaks, whereas an amorphous material produces a pattern with only broad, diffuse halos, indicating the absence of long-range atomic order. researchgate.net
Studies involving HPMC in spray-dried dispersions (SDDs) or other microparticle preparations consistently use PXRD to confirm the amorphous nature of the final product. researchgate.netresearchgate.net For example, when a crystalline drug is formulated with HPMC, the characteristic crystalline peaks of the drug are observed to decrease in intensity or disappear completely in the PXRD pattern of the formulation, being replaced by a broad amorphous halo. researchgate.net This confirms the successful transition of the drug from a crystalline to an amorphous state, which is often desirable for enhancing solubility and bioavailability. nih.govresearchgate.net
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the nanoscale structure of materials, with capabilities of probing dimensions in the range of 1 to 100 nanometers. researchgate.netnih.gov In the context of HPMC research, SAXS provides valuable information about the polymer's solution conformation, aggregation behavior, and the structure of gel networks.
The fundamental principle of SAXS involves measuring the elastic scattering of X-rays as they pass through a sample. The resulting scattering pattern is analyzed to determine structural characteristics such as the size, shape, and distribution of nanoparticles or molecular aggregates. researchgate.net For HPMC, this can elucidate the arrangement of polymer chains in solution, the formation of micelles or other ordered structures, and the cross-linking density in hydrogels.
Research applications of SAXS in polymer science are extensive. The technique can be used to study:
The radius of gyration (Rg) of polymer coils in solution, providing a measure of their size.
The shape and conformation of polymer chains (e.g., random coil, rod-like).
The internal structure of polymer networks and gels.
The size and shape of nanoparticles embedded within a polymer matrix.
While specific SAXS studies on HPMC are part of ongoing research, the technique's application to similar biopolymers like other cellulose derivatives and proteins demonstrates its potential for HPMC characterization. nih.govrsc.org For instance, SAXS has been instrumental in understanding the self-assembly of macromolecules and the formation of complex three-dimensional structures. nih.govuni-muenchen.de
Surface Science and Wettability Studies
The surface properties of HPMC are critical for its performance in applications such as film coatings, binders, and emulsifiers. Surface science techniques provide quantitative measures of these properties.
Contact angle measurement is a fundamental method to quantify the wettability of a solid surface by a liquid. nanoscience.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com A low contact angle (typically < 90°) indicates good wettability (hydrophilic surface), while a high contact angle (> 90°) signifies poor wettability (hydrophobic surface). nanoscience.com
For HPMC, contact angle measurements are used to assess the hydrophilicity of films and coatings. The degree of substitution (DS) and molar substitution (MS) of the methoxy and hydroxypropyl groups, respectively, significantly influence the surface properties. ulb.ac.be Studies have shown that HPMC films generally exhibit hydrophilic characteristics, with contact angles varying depending on the specific grade and formulation. researchgate.netnih.gov For example, one study reported a water contact angle of 52.01° for a pure HPMC film, indicating its hydrophilic nature. researchgate.net The viscosity of the HPMC grade also plays a role; an increase in viscosity has been shown to correlate with an increase in the contact angle, suggesting a decrease in hydrophilicity. researchgate.net
Contact Angle of HPMC Films Under Various Conditions
| HPMC Type/Condition | Contact Angle (°) | Reference |
|---|---|---|
| Pure HPMC Film | 52.01 ± 0.63 | researchgate.net |
| HPMC with high Degree of Substitution (DS) | 85.250 ± 0.004 | nih.gov |
| HPMC K4M | Data not specified, but trend observed | researchgate.net |
| HPMC K15M | Data not specified, but trend observed | researchgate.net |
| HPMC K100M | Data not specified, but trend observed | researchgate.net |
Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a key parameter in understanding adhesion, as it governs the work of adhesion between two surfaces. nih.gov The surface free energy of HPMC films can be determined from contact angle measurements using different liquids with known surface tensions and applying theoretical models like the Wu's equation. researchgate.net
Research has indicated that the composition of HPMC films affects their surface free energy. For instance, increasing the viscosity of HPMC was found to decrease the total surface free energy. researchgate.net Adhesion studies, often performed using techniques like the butt adhesion test, measure the force required to separate a polymer film from a substrate. nih.gov For hydroxypropyl cellulose, a related polymer, a linear relationship was observed between decreasing film thickness and increasing adhesion to various substrates. nih.gov The thermodynamic work of adhesion, which is related to the interfacial energy, can be calculated and correlated with experimental adhesion measurements. nih.gov The addition of other polymers, such as polyvinylpyrrolidone (B124986) (PVP), to HPMC hydrogels has been shown to improve their bioadhesive properties. nih.gov
Surface and Adhesion Properties of HPMC and Related Polymers
| Property | Observation | Influencing Factor | Reference |
|---|---|---|---|
| Surface Free Energy | Decreases with increasing viscosity | HPMC Viscosity Grade | researchgate.net |
| Adhesion | Increases with decreasing film thickness (for HPC) | Film Thickness | nih.gov |
| Adhesion | Proportional to the calculated thermodynamic work of adhesion (for HPC) | Interfacial Energy | nih.gov |
| Bioadhesion | Improved with the addition of PVP | Formulation with PVP | nih.gov |
Molecular Weight and Polydispersity Determination
The molecular weight and polydispersity of HPMC are critical parameters that significantly influence its properties, such as viscosity, gelation, and mechanical strength. daneshyari.comnih.gov Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the molecular weight distribution of polymers. daneshyari.comnih.gov
In SEC, polymer molecules in solution are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. daneshyari.com Larger molecules elute first, while smaller molecules penetrate the pores and have a longer elution time. The use of advanced detectors, such as multi-angle laser light scattering (MALLS) and differential refractive index (DRI) detectors, in conjunction with SEC, allows for the accurate determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). researchgate.netnih.gov
The characterization of high molecular weight HPMC (Mw > 300 kg/mol ) can be challenging. researchgate.netnih.gov Studies have shown that for very high molecular weight samples (Mw > 800 kg/mol ), non-ideal separation can occur at typical flow rates, leading to erroneously low polydispersity values. researchgate.netnih.gov This is attributed to the elongation of polymer chains under flow. Using lower flow rates can mitigate these non-idealities and provide more reliable molecular weight data. researchgate.netnih.gov The molecular weight of HPMC has been shown to correlate with its nominal viscosity. nih.gov
Molecular Weight Characterization of HPMC
| Parameter | Methodology | Key Findings | Reference |
|---|---|---|---|
| Molecular Weight Distribution (MWD) | Size-Exclusion Chromatography (SEC) with MALLS and DRI detectors | Provides reliable MWD for HPMC with Mw from 20 to >1,000 kg/mol. researchgate.netnih.gov | researchgate.netnih.gov |
| High Molecular Weight HPMC (Mw > 300 kg/mol) | SEC-MALLS | MALLS is more reliable than right-angle light scattering (RALS) for high Mw HPMC. researchgate.netnih.gov | researchgate.netnih.gov |
| Ultra-High Molecular Weight HPMC (Mw > 800 kg/mol) | SEC with varied flow rates | Low flow rates are necessary to avoid non-ideal separation and obtain accurate Mn and PDI. researchgate.netnih.gov | researchgate.netnih.gov |
| Correlation with Viscosity | Gel Permeation Chromatography (GPC) | A relationship exists between peak molecular weight and nominal viscosity. nih.gov | nih.gov |
Fundamental Mechanistic Studies of Hpmc Behavior
Gelation Mechanisms of HPMC Aqueous Solutions
Hydroxypropyl methylcellulose (B11928114) (HPMC) is a semisynthetic polymer derived from cellulose (B213188) that exhibits unique solution behaviors, most notably its capacity for thermoreversible gelation. kimachemical.comsci-hub.se This process, where an HPMC solution transitions from a liquid (sol) to a solid-like gel upon heating, is critical to its function in a multitude of applications. nih.govmdpi.comnih.gov The gelation is reversible, with the system returning to its liquid state upon cooling. nih.govnih.gov The underlying mechanisms of this transition are complex, involving a delicate interplay of polymer-water and polymer-polymer interactions that are influenced by temperature, polymer structure, and the presence of additives.
Aqueous solutions of HPMC exhibit a phenomenon known as inverse thermoreversible gelation; they undergo a sol-gel transition when heated and a gel-sol transition when cooled. nih.govnih.gov At lower temperatures, HPMC polymer chains are fully hydrated and exist as a solution. sci-hub.se As the temperature increases, the solution's viscosity initially decreases, as is typical for polymer solutions. However, upon reaching a critical temperature, a three-dimensional network forms, causing a significant increase in viscosity and the formation of a viscoelastic solid, or gel. unm.edu
This transition can be precisely monitored using rheological measurements, which track the changes in the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response. In the sol state, at room temperature, the loss modulus is higher than the storage modulus (G'' > G'). nih.govmdpi.com As the solution is heated, a crossover point is reached where G' becomes greater than G'', which signifies the formation of the gel network. nih.govmdpi.comnih.gov This entire process is reversible, with the gel reverting to a liquid sol upon cooling. nih.gov
The gelation of HPMC is primarily governed by a temperature-dependent shift in the balance between hydrophilic and hydrophobic interactions. At low temperatures, the hydrophilic character dominates. The hydroxyl groups on the cellulose backbone and the hydroxypropyl substituents form strong hydrogen bonds with the surrounding water molecules, leading to the dissolution and hydration of the polymer chains. sci-hub.sepatsnap.com
As the temperature is raised, the kinetic energy of the system increases, leading to the disruption of the ordered "cagelike" water structures surrounding the hydrophobic methoxy (B1213986) groups on the polymer. researchgate.net This weakening of polymer-water hydrogen bonds makes the hydrophobic interactions between the methoxy groups of different HPMC chains energetically favorable. sci-hub.seresearchgate.net This temperature-induced hydrophobic association is the main driving force for gelation, causing the polymer chains to aggregate and form the cross-linked network structure of the gel. sci-hub.seresearchgate.net Concurrently, interchain hydrogen bonding between the hydroxyl groups of different HPMC chains can also contribute to the strength and stability of the gel network, with its influence depending on temperature and the presence of other solutes like salts. researchgate.net
Detailed mechanistic studies have revealed that the thermogelation of HPMC is not a single event but a more complex, two-step process. nih.govmdpi.comresearchgate.net The key distinction in HPMC's behavior compared to similar polymers like methylcellulose is that HPMC first undergoes liquid-liquid phase separation before the actual gelation occurs. nih.govacs.orgacs.orgnih.gov
Phase Separation: Upon heating, as hydrophobic interactions become dominant, the system phase-separates into polymer-rich droplets dispersed within a polymer-depleted aqueous matrix. acs.orgacs.orgnih.gov This initial step is observable as an increase in the solution's turbidity and is marked by a sharp drop in the viscoelastic moduli (both G' and G''). nih.govacs.orgnih.gov This decrease in moduli is attributed to the formation of these dispersed, polymer-rich domains. acs.org
Fibril Formation and Gelation: As the temperature is increased further, the second stage begins. Within the polymer-rich domains, the HPMC chains self-assemble into fibrils, which are semi-crystalline, ordered aggregates. acs.orgacs.orgnih.gov These fibrils, with a reported average diameter of approximately 18 nm, then entangle and associate to form a sample-spanning, three-dimensional network, which constitutes the final gel structure. acs.orgnih.gov This fibril formation and entanglement correspond to the subsequent rise in the viscoelastic moduli, where G' eventually surpasses G'' to indicate gelation. nih.govacs.orgacs.org The resulting gel is a spatially heterogeneous network of these fibrils. acs.org This two-step mechanism explains the peculiar rheological path observed during HPMC gelation. nih.govmdpi.com
Schematic of HPMC Gelation Process:
| Temperature | Stage | Molecular Behavior | Rheological Observation |
| Low Temp (< T1) | Solution (Sol) | HPMC chains are hydrated and individually dispersed. Hydrogen bonding with water dominates. | G'' > G' |
| T1 - T2 | Phase Separation | Hydrophobic interactions increase, leading to the formation of polymer-rich droplets in a polymer-depleted matrix. | Sharp drop in G' and G'' |
| High Temp (> T2) | Fibril Formation & Gelation | Fibrils nucleate and grow within the polymer-rich droplets, entangling to form a 3D network. | G' and G'' increase; G' > G'' |
Table based on findings from multiple studies. acs.orgacs.org
The chemical structure of HPMC, specifically the type and number of substituent groups, plays a crucial role in determining its gelation temperature and other physicochemical properties. sci-hub.seresearchgate.net The key parameters are the degree of substitution (DS), which is the average number of methoxy groups, and the molar substitution (MS), the average number of hydroxypropyl groups per anhydroglucose (B10753087) unit of the cellulose backbone. nih.govresearchgate.net
Methoxy Content (DS): A higher degree of methoxy substitution increases the hydrophobicity of the polymer. This leads to stronger hydrophobic interactions at lower temperatures, thus decreasing the gelation temperature. researchgate.netkimachemical.commelacoll.com
The interplay between these two substituents is complex, and the ratio between them is a critical factor for controlling the final properties of the HPMC grade. kimachemical.comkemoxcellulose.com
General Influence of HPMC Substituent Content on Gelation
| Substituent Content | Effect on Polymer Character | Impact on Gelation Temperature | Reference |
|---|---|---|---|
| Higher Methoxy Content (DS) | Increases hydrophobicity | Lowers gelation temperature | kimachemical.commelacoll.com |
| Higher Hydroxypropoxy Content (MS) | Increases hydrophilicity but also provides hydrophobic propyl groups | Generally lowers gelation temperature (within typical ranges) | kimachemical.comkimachemical.com |
| Lower Methoxy / Higher Hydroxypropoxy Ratio | More hydrophilic overall | Increases gelation temperature | kemoxcellulose.com |
The sol-gel transition of HPMC is highly sensitive to the presence of additives, particularly salts (ionic media). nih.govnih.gov The influence of different ions on HPMC gelation generally follows the Hofmeister series, which ranks ions based on their ability to structure or destructure water. researchgate.netnih.gov
Salting-Out Salts: Ions classified as "salting-out" (e.g., Cl⁻, SO₄²⁻) are kosmotropes, or water-structure makers. These ions strongly interact with water molecules, effectively competing with the HPMC polymer for hydration. researchgate.netnottingham.ac.uk This leads to dehydration of the polymer chains, which promotes hydrophobic associations and facilitates gelation at a lower temperature. researchgate.netnih.gov Consequently, adding salts like Sodium Chloride lowers the gelation temperature of HPMC solutions. researchgate.netnih.gov The gel strength, as indicated by the storage modulus G', is also typically increased in the presence of salting-out salts. nih.gov
Salting-In Salts: Ions classified as "salting-in" (e.g., I⁻, SCN⁻) are chaotropes, or water-structure breakers. They disrupt the hydrogen-bonded network of water, which can enhance the solubility of the polymer chains. researchgate.netnih.gov This effect counteracts the hydrophobic association required for gelation, thereby increasing the gelation temperature or weakening the resulting gel. nih.gov For instance, Sodium Iodide has been shown to decrease the gel strength of HPMC. nih.gov
Other non-ionic additives can also affect gelation. For example, the addition of substituted phenols has been shown to suppress the phase transition temperature, indicating a complex interaction mechanism between the additive and the HPMC polymer. nih.gov Surfactants like sodium dodecyl sulfate (B86663) (SDS) can also have a varied impact, with low concentrations promoting gelation at lower temperatures, while higher concentrations can delay the onset of the sol-gel transition. nih.gov
Effect of Representative Salts on HPMC Gel Properties
| Salt Type | Example Ion | Effect on Water Structure | Impact on Gelation Temperature | Impact on Gel Strength (G') | Reference |
|---|---|---|---|---|---|
| Salting-Out | Cl⁻, SO₄²⁻ | Structure-making (Kosmotropic) | Decreases | Increases | researchgate.netnih.gov |
| Salting-In | I⁻, SCN⁻ | Structure-breaking (Chaotropic) | Increases | Decreases | researchgate.netnih.gov |
Film Formation Mechanisms
Hydroxypropyl methylcellulose is widely utilized as a film-forming agent due to its ability to create transparent, flexible, and continuous films from aqueous or solvent-based solutions. researchgate.netnih.gov The mechanism of film formation is a physical process driven by the removal of the solvent. hpmcsupplier.com
The process begins with the dissolution of HPMC in a suitable solvent, typically water, to form a homogeneous solution or dispersion. patsnap.comhpmcsupplier.com This solution is then cast onto a substrate and allowed to dry. As the solvent evaporates, the polymer chains, which were previously solvated and mobile, are forced into closer proximity. patsnap.comhpmcsupplier.com This concentration effect allows for increased intermolecular interactions, including hydrogen bonding and physical chain entanglement. kimacellulose.com
The polymer molecules align and coalesce, forming a cohesive and uniform matrix structure. patsnap.com The inherent ability of HPMC to form a viscous gel network contributes to this process by ensuring the solution spreads evenly and adheres strongly to the substrate, preventing defects as the film solidifies. hpmcsupplier.com The final result is a continuous, solid film whose mechanical properties, such as tensile strength and flexibility, are determined by the grade of HPMC used, its molecular weight, and the presence of any additives like plasticizers, which can be incorporated to reduce brittleness. researchgate.nethpmcsupplier.com
Mechanisms of Film Formation from Aqueous HPMC Solutions
The formation of a film from an aqueous solution of Hydroxypropyl methylcellulose (HPMC) is a multi-stage process initiated by the evaporation of the solvent. As water evaporates, the dispersed polymer particles are forced into a densely packed, ordered arrangement, with the remaining water filling the interstitial voids. researchgate.net This is followed by the deformation and fusion of adjacent polymer particles, a process known as coalescence, which results in a continuous film. researchgate.net
The gelation of HPMC is primarily driven by hydrophobic interactions among the methoxy groups along the polymer chain. researchgate.net This process involves the exclusion of water, leading to the formation of a three-dimensional network. researchgate.net The thermoreversible gelation of HPMC is a key aspect of its film-forming behavior. Research indicates a two-step mechanism for this phenomenon: an initial phase separation is followed by the formation of fibrils from the polymer-rich phase, which then entangle to create the network structure. mdpi.com This entire process is significantly influenced by temperature. kimachemical.com As the temperature of an HPMC solution increases, a transition from a solution (sol) to a gel occurs. mdpi.com This is characterized by the storage modulus (G') surpassing the loss modulus (G''), indicating the formation of a structured gel. mdpi.com
The quality and properties of the resulting film are critically dependent on the viscosity of the initial polymeric solution. nih.gov If the viscosity is too low, the solution may flow uncontrollably, while excessively high viscosity can impede proper spreading and lead to defects like air bubbles in the final film. nih.gov
Factors Influencing Film Properties (e.g., Drying Temperature, Additives)
The physical, mechanical, and optical properties of HPMC films are significantly influenced by processing conditions and the inclusion of additives.
Drying Temperature: The temperature at which the film is dried plays a crucial role. Higher drying temperatures can lead to increased phase separation in pure HPMC films, which may compromise their physical properties. researchgate.net For instance, high hydration temperatures (e.g., 50°C) during solution preparation can negatively affect the optical quality of the film by increasing surface roughness. nih.gov However, a more moderate hydration temperature of 25°C does not typically impact optical properties. nih.gov In blended films, such as those with curdlan, higher drying temperatures have been shown to improve compatibility, cross-sectional smoothness, and mechanical properties. researchgate.net
Additives: The incorporation of additives can tailor film properties for specific functions.
Plasticizers: The addition of plasticizers is a common practice to improve film flexibility and reduce brittleness.
Lipids: Incorporating lipids like stearic acid can alter the surface characteristics of the film. Stearic acid tends to accumulate at the film's surface, leading to a decrease in surface roughness and surface free energy. researchgate.net
Polymers: Blending HPMC with other polymers, such as curdlan, can modify properties like oxygen permeability and water solubility. researchgate.net
Essential Oils: The inclusion of essential oils, often for their antimicrobial properties, can increase the particle size within the film-forming solution. nih.gov Emulsifiers are often used to ensure the stable and uniform distribution of these oils within the HPMC matrix. nih.gov
The table below summarizes the effect of selected factors on HPMC film properties based on research findings.
| Factor | Effect | Research Finding |
| High Drying/Hydration Temperature | Increased surface roughness, decreased optical quality. nih.gov | A 40-fold increase in surface roughness was observed for films hydrated at high temperatures compared to those hydrated at lower temperatures. nih.gov |
| Blending with Curdlan (CL) | Increased hydrogen bonding, reduced oxygen permeability and water solubility with higher CL content. researchgate.net | Increasing CL content in HPMC/CL films led to a decrease in transmittance at 500 nm. researchgate.net |
| Addition of Stearic Acid (SA) | Decreased surface roughness and surface free energy. researchgate.net | Low concentrations of SA in HPMC coatings were found to significantly reduce both microscopic and macroscopic coefficients of friction. researchgate.net |
| Addition of Essential Oils | Increased particle size in the film-forming solution. nih.gov | The incorporation of various essential oils generally leads to larger particle sizes within the solution. nih.gov |
This table is interactive. Click on the headers to sort the data.
Interaction-Induced Film Formation (e.g., with Calcium Salts)
The interaction between HPMC and certain electrolytes can induce the formation of distinct films. A notable example is the formation of a white, opaque film when an aqueous solution of HPMC is combined with calcium salts, such as calcium lactate (B86563) pentahydrate (CLP) or calcium chloride (CaCl₂). nih.govnih.gov This phenomenon is the result of specific interactions between the calcium salts and the HPMC polymer.
Investigations using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) indicate that the calcium salts directly affect the HPMC polymer phase within the cast film. nih.gov Further analysis with Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) spectroscopy has identified the probable sites of interaction. The results suggest that the white film formation is caused by the calcium salts affecting the regions of the HPMC polymer associated with C-O-C (ether linkage), C-O (hydroxyl), and CH₃ (methyl) stretching vibrations. nih.gov Interestingly, the white film can be transformed back into a transparent film by adding purified water. nih.gov
Swelling and Hydration Mechanisms
The hygroscopic nature of HPMC allows it to absorb significant amounts of water, leading to swelling and the formation of a hydrogel. This behavior is fundamental to its function in many applications.
Water Uptake and Gel Layer Formation
When a dry HPMC matrix comes into contact with an aqueous medium, the hydration process begins. This process can be visualized as an initial ingress of liquid into the porous network of the polymer tablet or particles. nih.gov This is followed by the progressive formation of a coherent gel layer as the individual HPMC particles hydrate, swell outwards, and coalesce. nih.gov This gel layer forms around the dry, glassy core of the polymer. qucosa.de
The development of this gel layer occurs in distinct stages. nih.gov Confocal fluorescence imaging has provided detailed microstructural insights into this process, revealing the sequence of polymer hydration as the gel layer develops. nih.gov The water within the hydrated matrix exists in different states, with most water molecules presenting as intermediate water and a smaller fraction being more tightly bound. nih.gov The presence of salts can significantly affect this process; for example, sodium chloride concentrations above 0.5 M can suppress gel layer growth and prevent the coalescence of hydrated particles. nih.gov
Impact of HPMC Properties on Swelling Dynamics
The dynamics of HPMC swelling are intrinsically linked to its molecular properties, such as molecular weight and the degree and type of chemical substitution.
Molecular Weight (Viscosity Grade): HPMC with a higher molecular weight (and thus higher viscosity grade) generally exhibits a greater water absorption capacity and a higher degree of swelling. nih.govnih.gov However, the viscosity grade primarily impacts the rate of matrix dissolution and the development of the gel layer thickness, especially for HPMC below a critical molecular weight. nih.gov For high-viscosity grades (e.g., >4000 cps), the swelling and subsequent release rates can become similar due to comparable gel composition and thickness. nih.gov
Degree of Substitution (DS) and Molar Substitution (MS): The hydrophobic/hydrophilic balance, determined by the substitution of methyl (DS) and hydroxypropyl (MS) groups, is critical.
HPMC cryogels with the highest DS (more hydrophobic methyl groups) were found to have the slowest swelling rate. nih.gov
Conversely, HPMC with the highest MS (more hydrophilic hydroxypropyl groups) exhibited the fastest swelling rate. nih.gov An increase in hydrophobicity tends to reduce water transport into the gel layer, resulting in decreased swelling. researchgate.net
The following table details how different HPMC properties influence swelling behavior.
| HPMC Property | Influence on Swelling Dynamics | Supporting Research |
| Molecular Weight / Viscosity | Higher molecular weight leads to higher water absorption capacity and swelling. nih.gov | NMR and DSC results confirmed that higher molecular weight HPMC grades have greater swelling capacity. nih.gov |
| Degree of Substitution (DS - Methyl) | A higher DS (more hydrophobic) results in a slower swelling rate. nih.gov | Cryogels with a DS of 1.9 showed the slowest swelling rate of 0.519 gwater/(g.s). nih.gov |
| Molar Substitution (MS - Hydroxypropyl) | A higher MS (more hydrophilic) results in a faster swelling rate. nih.gov | The HPMC with the highest MS demonstrated the fastest swelling rate and the lowest contact angle. nih.gov |
| Polymer Concentration | Higher HPMC content in a matrix alters the gel composition, which modulates diffusivity and release rates. nih.gov | The HPMC/lactose (B1674315) ratio was shown to directly modulate drug diffusivity as a function of the resulting gel's composition. nih.gov |
This table is interactive. Click on the headers to sort the data.
Interactions with Solvents and Other Polymers
The solubility and interaction of HPMC with various solvents and other polymers are governed by its chemical structure, including the degree of substitution and molecular weight. ihpmc.comkimachemical.com
Interactions with Solvents: HPMC is well-known for its solubility in cold water, which is facilitated by hydrogen bonding between the water molecules and the hydrophilic groups on the polymer. ihpmc.comihpmc.com Its solubility in organic solvents, however, varies significantly.
Alcohols: HPMC has good solubility in lower alcohols like methanol (B129727) and ethanol (B145695), but it is nearly insoluble in pure ethanol. ihpmc.comtenessy.com However, ethanol-water mixtures can effectively dissolve HPMC, with the water acting as a co-solvent. tenessy.com
Ketones: It is generally insoluble in pure acetone (B3395972). tenessy.com However, mixtures of acetone and water may cause the polymer to swell without fully dissolving. tenessy.com
Other Organic Solvents: HPMC can be dissolved in solvents like isopropanol (B130326) and certain glycols. kimachemical.comihpmc.com Chlorinated solvents such as dichloromethane (B109758) can also dissolve HPMC but are less preferred. ihpmc.com Its solubility in non-polar aromatic solvents like toluene (B28343) is limited. ihpmc.com
The dissolution process involves the solvent molecules penetrating the polymer structure and forming new interactions that break the intermolecular forces between HPMC chains. ihpmc.com Factors like solvent polarity, temperature, and the degree of substitution of the HPMC grade are critical in determining solubility. ihpmc.comkimachemical.com
Interactions with Other Polymers: HPMC can be blended with other polymers to create composite materials with synergistic or modified properties.
With Maltodextrin (MD): The hydroxyl groups of HPMC can form intermolecular hydrogen bonds with the glycosidic bonds of maltodextrin, which can enhance the density of blended films. mdpi.com
With Polyacrylamide (PAM): HPMC has been used to form composite hydrogels with polyacrylamide. The incorporation of salts like Lithium Chloride (LiCl) into a PAM/HPMC hydrogel can significantly enhance ionic conductivity. mdpi.com The high salt concentration can induce a "salting out" effect, where water molecules preferentially solvate the ions, leading to increased polymer-polymer interactions and aggregation, which can enhance the hydrogel network stability. mdpi.com
Solubility in Various Solvents and Aqueous Solutions
Hydroxypropyl methylcellulose is a water-soluble polymer whose solubility is governed by factors including its molecular weight, the degree of substitution (DS) of methoxy and hydroxypropyl groups, temperature, and the nature of the solvent. kimachemical.com It is known for its unique thermal gelation property: it dissolves in cold water to form a clear or slightly turbid colloidal solution, but upon heating, it undergoes reversible gelation. celluloseether.comihpmc.com This process reverses upon cooling. ihpmc.com
The solubility of HPMC is not significantly affected by pH within a wide range of 3 to 11. ihpmc.comhpmc.com Generally, lower viscosity grades of HPMC exhibit greater solubility. celluloseether.com While primarily water-soluble, HPMC also shows solubility in a range of polar organic solvents and aqueous solvent mixtures. celluloseether.comihpmc.com The dissolution mechanism involves the disruption of intermolecular hydrogen bonds between HPMC polymer chains and the formation of new interactions with solvent molecules. ihpmc.com This process is facilitated by hydrogen bonding between the polymer and polar solvents. ihpmc.com
HPMC is generally insoluble in non-polar organic solvents like chloroform (B151607) and acetone when used alone, as well as in diethyl ether and anhydrous alcohol. celluloseether.comhpmc.com However, its solubility is enhanced in binary solvent systems, particularly mixtures of water with lower alcohols such as ethanol and isopropanol. ihpmc.comhpmc.com
Below is a summary of HPMC's solubility characteristics in various media.
Interactive Table: Solubility of Hydroxypropyl Methylcellulose (HPMC)
| Solvent/Solution | Solubility | Notes |
| Aqueous Solutions | ||
| Cold Water | Soluble | Forms a clear to slightly turbid colloidal solution. hpmc.com |
| Hot Water | Insoluble | Forms a gel upon heating; the process is reversible upon cooling. hpmc.com |
| Aqueous Solutions (pH 3-11) | Stable and Soluble | Solubility is largely independent of pH within this range. ihpmc.com |
| Organic Solvents | ||
| Methanol | Soluble | Can dissolve HPMC in concentrations of 5-10% by weight. kimachemical.com |
| Ethanol (Pure/Anhydrous) | Insoluble or Slightly Soluble | HPMC does not dissolve well in high ethanol concentrations (>70%). hpmc.comhpmcfactory.com |
| Isopropanol (IPA) (Pure) | Insoluble or Slightly Soluble | Similar to ethanol, pure IPA is not a good solvent. hpmc.com |
| Acetone | Soluble (up to 5% by weight) | Often used in combination with water to improve dissolution. kimachemical.comihpmc.com |
| Propylene (B89431) Glycol | Soluble | Often used in combination with water or alcohols. ihpmc.com |
| Polyethylene Glycol (PEG) | Soluble | Can be used to dissolve HPMC. ihpmc.com |
| Dichloroethane | Soluble | Appropriate proportions are required. celluloseether.com |
| Diethyl Ether | Insoluble | celluloseether.com |
| Mixed Solvents | ||
| Ethanol/Water | Soluble | Soluble in aqueous mixtures with up to 70% ethanol. hpmc.com |
| Isopropanol/Water | Soluble | Demonstrates good solubility in mixtures with high water content. hpmcfactory.com |
Polymer-Polymer Interactions in Blends and Composites
The blending of HPMC with other polymers is a common strategy to create materials with tailored properties for specific applications. The performance of these blends is dictated by the miscibility and nature of the interactions between the constituent polymers. These interactions are often studied using techniques like Modulated Temperature Differential Scanning Calorimetry (MTDSC), Fourier Transform Infrared (FT-IR) Spectroscopy, and X-ray Diffraction (XRD). capes.gov.brresearchgate.net
Research has shown varied levels of interaction between HPMC and other common polymers:
HPMC and Polyvinylpyrrolidone (B124986) (PVP): Blends of HPMC K4M and PVP have been found to be miscible, as indicated by the presence of a single, composition-dependent glass transition temperature (Tg). researchgate.net At intermediate compositions, these blends show negative deviations from ideal behavior, suggesting specific interactions between the polymers. researchgate.net
HPMC and Methylcellulose (MC): Blends of HPMC E5 and methylcellulose are also miscible across all proportions, with the Tg of the blends following the Fox equation for ideal mixing. researchgate.net
HPMC and Hydroxypropyl Cellulose (HPC): In contrast, blends of HPMC and HPC are reported to be immiscible at all compositions studied. researchgate.net
HPMC and Poly(ethylene oxide) (PEO): Studies on HPMC and PEO blends indicate they are miscible. researchgate.net This miscibility is attributed to hydrogen bonding interactions between the hydroxyl groups on the HPMC and the ether oxygen on the PEO. researchgate.net
HPMC and Gelatin: Composite films of HPMC and gelatin have been developed, showing that the addition of gelatin can significantly enhance the thermal stability of HPMC. mdpi.com The blended films exhibit properties intermediate between the two pure components, with good crystallinity and a homogeneous morphology observed in a 50/50 blend. mdpi.com
HPMC and Polyaniline (PANI): Graft copolymerization has been used to create HPMC-g-PANI composite films. This method improves compatibility and results in materials with significantly enhanced tensile strength, elongation at break, and electrical conductivity compared to simple blends. nih.gov
HPMC and Polyacrylamide (PAM): HPMC has been incorporated into polyacrylamide hydrogels. For instance, a PAM/HPMC composite hydrogel was used to develop an ionic conductive material by incorporating Lithium Chloride (LiCl), achieving high conductivity and stability. mdpi.com
Below is a table summarizing the observed interactions in various HPMC polymer blends.
Interactive Table: Polymer-Polymer Interactions in HPMC Blends and Composites
| Polymer Blend/Composite | Interaction Type | Key Findings & Characterization Methods |
| HPMC / Polyvinylpyrrolidone (PVP) | Miscible | A single, composition-dependent Tg was observed (MTDSC). researchgate.net |
| HPMC / Methylcellulose (MC) | Miscible | Tg values followed the Fox equation for ideal mixing (MTDSC). researchgate.net |
| HPMC / Hydroxypropyl Cellulose (HPC) | Immiscible | Found to be immiscible at all tested compositions (MTDSC). researchgate.net |
| HPMC / Poly(ethylene oxide) (PEO) | Miscible | Interaction occurs via hydrogen bonding (FT-IR, Raman, DSC). researchgate.net |
| HPMC / Gelatin | Compatible Composite | Addition of gelatin improves the thermal stability of HPMC (DSC, TGA, XRD, SEM). mdpi.com |
| HPMC / Polyaniline (PANI) | Graft Copolymer | Grafting enhances compatibility, improving mechanical and electrical properties. nih.gov |
| HPMC / Polyacrylamide (PAM) | Composite Hydrogel | Forms a stable composite network capable of hosting ionic salts for conductivity. mdpi.com |
Interplay between Phase Separation and Gelation
The thermally induced gelation of aqueous HPMC solutions is a complex process intricately linked to phase separation. acs.orgacs.org Unlike methylcellulose (MC), where gelation and phase separation occur almost simultaneously, HPMC exhibits a distinct two-step mechanism upon heating. acs.orgnih.govscispace.com
This process has been elucidated through rheological studies, turbidimetry, and microscopy:
Initial Phase Separation: As an aqueous HPMC solution is heated, it first undergoes liquid-liquid phase separation. acs.orgosti.gov This is observed rheologically as a sharp decrease in both the storage modulus (G') and the loss modulus (G''). acs.orgacs.org Concurrently, the solution's turbidity increases abruptly, signaling the formation of polymer-rich droplets within a polymer-depleted aqueous matrix. acs.org This initial step creates a macroporous structure. nih.gov
Subsequent Gelation: Upon further heating, a "thermal gap" exists between the onset of phase separation and the beginning of gelation. acs.orgnih.gov After the initial drop, the storage and loss moduli begin to rise significantly, with the storage modulus (G') eventually exceeding the loss modulus (G''), which signifies the sol-gel transition and the formation of a structured gel network. nih.govnih.gov
This gelation is attributed to the self-assembly of HPMC chains from the polymer-rich phase into fibrils. acs.orgnih.gov These fibrils, with an average diameter of approximately 18 nm, entangle and form a sample-spanning three-dimensional network that constitutes the gel. acs.orgosti.gov This mechanism, termed "viscoelastic phase separation," is distinct from the behavior of similar polymers like MC. nih.gov The fibrils formed by HPMC are generally shorter and more flexible than those of MC, resulting in a gel with a lower modulus at high temperatures. acs.org The entire process is thermoreversible; the gel reverts to a solution state upon cooling. nih.gov
Interactions of Hpmc with Biological and Complex Systems
Drug-Polymer Interactions and Compatibility Studies
The compatibility between HPMC and active pharmaceutical ingredients (APIs) is a fundamental aspect of formulation development. These interactions can significantly influence the stability, physical state, and release profile of the drug.
Assessment of Chemical Compatibility (FTIR, DSC, PXRD)
Several analytical techniques are employed to assess the chemical compatibility of HPMC with various drugs. cellulosemanufacturer.com Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) are among the most common methods used. cellulosemanufacturer.comnih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify potential chemical interactions by observing changes in the characteristic peaks of the drug and polymer. mdpi.com The FT-IR spectra of HPMC typically show a broad peak around 3454 cm⁻¹ corresponding to O-H stretching and a peak at 2934 cm⁻¹ due to C-H group vibration. mdpi.com The absence of new peaks or significant shifts in the characteristic peaks of the drug and HPMC in a mixture generally indicates compatibility. nih.govmdpi.comijpcbs.com For example, studies with propranolol (B1214883) hydrochloride showed that the characteristic peaks of the drug were preserved in the presence of HPMC, confirming their compatibility. nih.govmdpi.com FT-IR analysis can also reveal hydrogen bonding interactions between the drug and HPMC. rjpbcs.comcellulosechemtechnol.ro
Differential Scanning calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is used to evaluate the physical state of the drug within the polymer matrix. researchgate.net The disappearance or shifting of the drug's melting endotherm in a drug-HPMC mixture can indicate that the drug is molecularly dispersed or has formed an amorphous solid dispersion. researchgate.net Compatibility studies using DSC can reveal interactions by analyzing the melting points and enthalpies of the drug and polymer components. cellulosemanufacturer.com
Powder X-Ray Diffraction (PXRD): PXRD is a powerful technique for determining the crystalline or amorphous nature of a substance. nih.gov In drug-HPMC formulations, PXRD patterns can confirm the compatibility of the components. nih.govmdpi.com The presence of sharp, high-intensity peaks in the PXRD pattern of a drug indicates its crystalline nature. nih.govmdpi.com If these peaks are absent or significantly reduced in the drug-HPMC mixture, it suggests that the drug has been converted to an amorphous state. nih.govnih.gov Studies have shown that HPMC itself is amorphous, as indicated by the absence of diffraction peaks in its PXRD pattern. nih.govmdpi.com
| Analytical Technique | Principle of Assessment | Typical Observation for Compatibility |
|---|---|---|
| FT-IR | Detects changes in functional group vibrations due to chemical interactions. cellulosemanufacturer.com | Preservation of characteristic peaks of both drug and HPMC; absence of new peaks. nih.govmdpi.com |
| DSC | Measures changes in heat flow during thermal transitions (e.g., melting). cellulosemanufacturer.com | Absence or shift of the drug's melting peak, indicating molecular dispersion. researchgate.net |
| PXRD | Analyzes the diffraction pattern to determine the crystalline or amorphous nature of the material. cellulosemanufacturer.com | Disappearance or reduction in the intensity of the drug's crystalline peaks. nih.govnih.gov |
Impact on Drug Crystallinity and Amorphous Solid Dispersions
HPMC plays a crucial role in preventing the crystallization of drugs, particularly those that are poorly soluble. ashland.comcellulosemanufacturer.com This is a key factor in the formulation of amorphous solid dispersions (ASDs), where the drug is dispersed in its amorphous, higher-energy state within the polymer matrix to enhance solubility and dissolution. mdpi.com
HPMC and its derivatives, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), are effective crystallization inhibitors. ashland.comnih.gov They can maintain the supersaturated state of a drug in solution, preventing it from precipitating back into its less soluble crystalline form. nih.govnih.gov The mechanism of crystallization inhibition involves several factors:
Steric Hindrance: The bulky polymer chains of HPMC can physically hinder the nucleation and growth of drug crystals. cellulosemanufacturer.com
Intermolecular Interactions: Hydrogen bonding and other interactions between the drug and HPMC molecules can stabilize the amorphous form of the drug. researchgate.net
Increased Viscosity: HPMC increases the viscosity of the surrounding medium, which slows down the diffusion of drug molecules and impedes the crystallization process. ashland.com
The effectiveness of HPMC as a crystallization inhibitor can be influenced by its molecular weight and the degree of substitution of its methoxyl and hydroxypropyl groups. ashland.com Studies with felodipine (B1672334), a poorly soluble drug, have shown that the extent of hydrophobic substitution in HPMC is a predominant factor in inhibiting crystallization. ashland.com Furthermore, the presence of HPMC has been shown to reduce the crystallinity of drugs like metronidazole (B1676534) in spray-congealed microparticles, with the effect being dependent on the concentration and particle size of HPMC. nih.gov
| Drug | HPMC Grade/Derivative | Key Finding | Reference |
|---|---|---|---|
| Felodipine | Various HPMC and MC grades | The level of hydrophobic substitution in HPMC was the predominant factor impacting crystallization inhibition. | ashland.com |
| Metronidazole | HPMC | The presence of HPMC reduced drug crystallinity in spray-congealed microparticles, dependent on HPMC concentration and particle size. | nih.gov |
| Curcumin | HPMC E5 | HPMC E5 was significant in inhibiting crystallization by reducing drug droplet size through hydrogen bond interactions. | researchgate.net |
| Praziquantel | HPMC E5 LV | HPMC-based ASDs remained amorphous for at least 23 weeks under accelerated stability conditions. | nih.gov |
Influence on Drug Release Kinetics
HPMC is a cornerstone of controlled-release oral dosage forms, particularly in hydrophilic matrix tablets. mdpi.comnih.gov The mechanism of drug release from HPMC matrices is a complex interplay of several processes: water penetration into the matrix, polymer swelling, drug dissolution, drug diffusion through the swollen gel layer, and erosion of the matrix. researchgate.net
Upon contact with aqueous fluids, HPMC hydrates to form a viscous gel layer on the surface of the tablet. mdpi.compatsnap.com This gel layer acts as a barrier that controls the rate of water ingress and subsequent drug release. patsnap.com The drug is released through two primary mechanisms: diffusion through the gel layer and erosion of the polymer matrix. mdpi.com
Several factors influence the drug release kinetics from HPMC matrices:
HPMC Concentration: Generally, an increase in HPMC concentration leads to a decrease in the drug release rate. hpmcsupplier.com This is because a higher polymer concentration results in a more viscous gel layer, which impedes drug diffusion. hpmcsupplier.com
HPMC Viscosity/Molecular Weight: Higher viscosity grades of HPMC, which correspond to higher molecular weights, typically result in slower drug release rates. mdpi.comhpmcsupplier.com This is due to the formation of a more robust and less permeable gel layer. hpmcsupplier.com
Drug Solubility: The solubility of the drug can affect the release mechanism. For highly soluble drugs, release is often diffusion-controlled, while for poorly soluble drugs, erosion of the matrix may be the dominant release mechanism. tandfonline.com
Polymer Particle Size: An increase in HPMC particle size can lead to higher drug release rates from matrix tablets. mdpi.com
Presence of Other Excipients: The inclusion of fillers like lactose (B1674315) or dibasic calcium phosphate (B84403) can enhance the drug release rate from HPMC matrices. nih.gov
The release kinetics from HPMC-based systems can often be described by mathematical models such as the Higuchi, Korsmeyer-Peppas, and Weibull models. nih.govacs.org The release exponent 'n' from the Korsmeyer-Peppas model can provide insights into the release mechanism, with values indicating Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport (erosion-controlled). nih.gov
Interactions with Biomolecules and Biological Interfaces
Beyond its interactions with drugs, HPMC's behavior in biological environments, including its interactions with proteins and cells, is crucial for its application in drug delivery and biomedical devices.
Protein and Enzyme Interactions
HPMC is generally considered to be relatively inert with low protein adsorption. This property is advantageous in many pharmaceutical applications as it can minimize unwanted interactions that might alter the function of protein-based drugs or trigger immune responses. HPMC can also act as a protective barrier against enzymatic degradation in the gastrointestinal tract, which can enhance the bioavailability of certain drugs. hpmcmanufacturer.com
Cell Adhesion and Proliferation Studies (In Vitro Biocompatibility)
HPMC is widely regarded as a biocompatible polymer. researchgate.net In vitro studies have demonstrated its non-toxic nature and its ability to support cell adhesion and proliferation, which is important for applications in tissue engineering and wound healing.
The presence of hydroxyl groups in the HPMC polymer chain is thought to contribute to increased cell adhesion. researchgate.net Studies have shown that nanofibers containing HPMC can enhance the adhesion of skin cells. researchgate.net Furthermore, blends of HPMC with other polymers like hyaluronic acid have been shown to be non-cytotoxic and have been investigated for preventing post-operative adhesions. nih.gov The bioadhesive properties of HPMC are attributed to the formation of hydrogen bonds with biological surfaces, which is facilitated by its hydrophilic nature and ability to swell. mdpi.com
| Study Focus | Key Finding | Reference |
|---|---|---|
| Cell Adhesion on Nanofibers | The presence of hydroxyl groups in the HPMC polymer chain increased cell adhesion in Ethyl cellulose (B213188)/HPMC nanofibers. | researchgate.net |
| Peritoneal Adhesion Prevention | Blends of Hyaluronic Acid and HPMC were non-cytotoxic and significantly reduced peritoneal adhesions in a rabbit model. | nih.gov |
| Bioadhesion Mechanism | The bioadhesive properties of HPMC are attributed to hydrogen bond formation with water and other polymers, facilitated by its hydrophilic nature and swelling. | mdpi.com |
Mucoadhesive Properties and Mechanisms
Cellulose, 2-hydroxypropyl methyl ether (HPMC) is a semi-synthetic polymer widely recognized for its mucoadhesive characteristics, which allow it to adhere to mucosal surfaces within the body. kimachemical.com This property is crucial for its application in drug delivery systems designed to target mucosal tissues such as those in the gastrointestinal tract, eyes, and buccal cavity. kimachemical.com The ability of HPMC to adhere to the mucus layer prolongs the residence time of formulations at the site of application, which can enhance drug absorption. kimachemical.com The mucoadhesive quality of HPMC stems from its hydrophilic nature, which facilitates interaction with the mucus layer that covers mucosal surfaces. kimachemical.com
The effectiveness of mucoadhesion is dependent on the polymer's ability to remain attached to the mucosal membrane. researchgate.net Therefore, the specific grade of HPMC and the biochemical characteristics of the target mucosa are critical factors in determining mucoadhesive performance. researchgate.net For instance, HPMC has been successfully used in buccal patches, where it adheres to the oral mucosa. brieflands.com Similarly, it is used in ophthalmic preparations to extend the formulation's contact time with the ocular surface and in nasal sprays to improve retention on the nasal mucosa. kimachemical.com Studies have shown that HPMC-based tablets can adhere to the gastrointestinal mucosa, which is beneficial for sustained drug release. nih.govkimachemical.com
Research has systematically investigated the relationship between the physicochemical properties of various HPMC grades and their mucoadhesive performance on different mucosal tissues. A study involving several commercial grades of HPMC (K3, E3, E5, E50, K4M, E4M, and K15M) found positive correlations between the polymer's viscosity and its in vitro mucoadhesive force when tested against buccal, sublingual, stomach, and intestinal mucosal membranes. nih.govpharmaexcipients.com This indicates that higher viscosity grades of HPMC generally exhibit greater mucoadhesive strength. kimachemical.comnih.gov The hydration of the polymer also increased with viscosity, which is a key step in initiating the mucoadhesive process. nih.gov
| HPMC Grade | Nominal Viscosity (2% in water, mPa·s) | Observed Correlation with Mucoadhesive Force | Tested Mucosal Tissues |
|---|---|---|---|
| K3 | 3 | Positive correlation found between HPMC viscosity and in vitro mucoadhesive force. nih.govpharmaexcipients.com Higher viscosity grades exhibited greater mucoadhesive strength. nih.gov | Buccal, Sublingual, Stomach, Intestine nih.govpharmaexcipients.com |
| E3 | 3 | ||
| E5 | 5 | ||
| E50 | 50 | ||
| E4M | 4,000 | ||
| K4M | 4,000 | ||
| K15M | 15,000 |
Mechanisms of Mucoadhesion
The primary forces driving HPMC's mucoadhesion are hydrogen bonding and the physical entanglement of its polymer chains with mucin, the primary glycoprotein (B1211001) component of mucus. kimachemical.comresearchgate.net
Polymer Chain Interpenetration and Entanglement : Mucoadhesion is also heavily influenced by the diffusion theory, which posits that the polymer chains of the adhesive and the mucin chains interpenetrate each other. nih.govresearchgate.net Following initial hydration and swelling, the flexible HPMC polymer chains diffuse into the mucin network, leading to physical entanglement. kimachemical.comresearchgate.net This interpenetration creates a semi-permanent adhesive bond. researchgate.net The flexibility of the polymer chains is crucial for this process, as it allows for greater diffusion into the mucus network. nih.gov The mucoadhesive strength of a polymer generally increases with molecular weights above 100,000, which is attributed to increased potential for chain entanglement. kimachemical.com
Beyond these primary mechanisms, other forces contribute to the adhesive bond:
Electrostatic Interactions : While HPMC is a non-ionic polymer, electrostatic interactions can still play a role. kimachemical.comresearchgate.net Mucosal surfaces are typically negatively charged at physiological pH, and although weaker in HPMC compared to anionic polymers, some electrostatic forces can contribute to the adhesion. kimachemical.comresearchgate.net
The strength of mucoadhesion is also dependent on formulation-specific factors. The concentration of HPMC in a formulation is a critical parameter. Studies have shown that mucoadhesive strength tends to increase with higher concentrations of the polymer. researchgate.netresearchgate.net For example, research on mucoadhesive tablets demonstrated that batches with the highest amount of HPMC exhibited the maximum mucoadhesive strength. researchgate.net However, there is an optimal concentration, as excessively high levels can lead to rapid gel formation, which may hinder adhesion. kimachemical.com
| Study Focus | Formulation Detail | Key Finding | Reference |
|---|---|---|---|
| Gastroretentive Tablets | Tablets with varying amounts of HPMC. | The mucoadhesive strength, measured as detachment force, ranged from 4.6 g to 14.5 g. The batch with the maximum amount of HPMC showed the highest mucoadhesive strength (14.5 ± 0.67 g). researchgate.net | researchgate.net |
| Colonic Delivery Tablets | Formulations with different ratios of HPMC 4000. | A formulation with a higher concentration of HPMC stuck to the mucous membrane for over 6 hours (380 minutes). nih.gov | nih.gov |
| General Mucoadhesion | Formulations with increasing HPMC concentrations. | An increased trend in mucoadhesive force was observed as the HPMC concentration was increased. researchgate.net | researchgate.net |
Thermodynamic analysis has also been employed to understand the forces driving mucoadhesion. Studies using Lifshitz-van der Waals (LW) and Lewis acid-base (AB) interaction analyses have attempted to predict the tendency of mucoadhesion. nih.govpharmaexcipients.com However, the total free energy of adhesion calculated through these thermodynamic models sometimes deviates from the experimentally measured mucoadhesive force, suggesting that other factors, such as water transport and capillary forces, also play a significant role. nih.gov
Role in Advanced Drug Delivery Systems
HPMC's unique physicochemical properties, such as its pH-independent solubility, biocompatibility, and non-toxic nature, make it an ideal candidate for advanced drug delivery applications. Its ability to form a gel layer upon hydration is fundamental to its role in controlling the release of active pharmaceutical ingredients (APIs). mdpi.com
HPMC is a cornerstone of hydrophilic matrix tablets, a widely used oral controlled-release dosage form. researchgate.net When a tablet containing HPMC comes into contact with gastrointestinal fluid, the polymer on the tablet's surface hydrates and swells, forming a viscous gel layer. mdpi.comnih.gov This gel layer acts as a barrier, controlling the rate at which the drug diffuses out of the matrix and the rate at which the matrix itself erodes. nih.govmdpi.com
The drug release mechanism from HPMC matrices is a complex interplay of diffusion, swelling, and dissolution of the polymer. nih.gov The viscosity grade of HPMC is a critical factor; higher viscosity grades lead to the formation of a more robust gel layer, resulting in slower drug release. mdpi.com Conversely, lower viscosity grades are suitable for drugs with low solubility. mdpi.com The release kinetics can be further modulated by adjusting the polymer concentration, particle size, and the polymer-to-drug ratio. researchgate.net
Key Factors Influencing Drug Release from HPMC Matrices
| Factor | Influence on Drug Release |
| HPMC Viscosity Grade | Higher viscosity generally leads to slower release rates. |
| Polymer Concentration | Increased concentration results in a more viscous gel and slower release. |
| Drug Solubility | Highly soluble drugs may exhibit a burst release, which can be controlled with higher viscosity HPMC. |
| Particle Size of HPMC | Larger particle sizes can lead to faster drug release. mdpi.com |
Research has shown that the release of drugs from HPMC matrices can be described by various mathematical models, with the release exponent 'n' indicating the mechanism of drug release. Values of 'n' between 0.45 and 0.89 suggest anomalous (non-Fickian) transport, where both diffusion and polymer relaxation (swelling) control the release. mdpi.com
HPMC is extensively used as a film-forming agent for coating solid dosage forms like tablets and capsules and as a primary matrix former in oral thin films (OTFs). hpmc.commeskajoinway.com
Film Coatings: HPMC coatings offer several advantages, including protecting the drug from moisture, light, and oxygen, masking unpleasant tastes, and improving the tablet's appearance and swallowability. hpmc.comkimachemical.com The excellent film-forming properties of HPMC create a uniform and continuous film on the dosage form's surface. kimachemical.com Furthermore, these coatings can be designed to control the drug's release, providing sustained or delayed-release profiles. hpmc.com
Oral Thin Films (OTFs): OTFs are a novel dosage form that dissolves rapidly in the oral cavity, allowing for direct absorption of the drug into the bloodstream. hpmcmanufacturer.com HPMC is a preferred polymer for OTFs due to its film-forming ability, flexibility, and rapid dissolution. hpmcmanufacturer.comnih.gov It provides the necessary mechanical strength and flexibility to the film. hpmcmanufacturer.com The grade of HPMC used is crucial in determining the film's properties, including its disintegration time and drug release profile. hpmcmanufacturer.comvensel.org HPMC-based films can also be formulated to be mucoadhesive, prolonging contact time with the oral mucosa. hpmcmanufacturer.com
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. HPMC's ability to form a hydrogel upon hydration makes it a valuable component in various drug delivery systems. kimachemical.comhpmcproducer.com These hydrogels are biocompatible, biodegradable, and can be tailored to release drugs in a controlled manner. kimachemical.commdpi.com
HPMC-based hydrogels are used in:
Oral delivery: They can protect the drug from the harsh environment of the stomach and provide sustained release in the intestines. hpmcproducer.com
Topical and Transdermal delivery: HPMC hydrogels can be formulated into gels, creams, and patches for sustained drug release through the skin. kimachemical.comhpmcmanufacturer.com
Ophthalmic delivery: The viscosity-enhancing properties of HPMC prolong the contact time of eye drops on the ocular surface, improving drug bioavailability. kimachemical.com
The swelling behavior of HPMC hydrogels is a key factor in drug release and is influenced by the polymer's molecular weight, concentration, and the degree of cross-linking. mdpi.com By modifying HPMC with other polymers like acrylic acid or chitosan (B1678972), pH-sensitive hydrogels can be created, which swell and release the drug in response to specific pH environments. mdpi.comnih.gov
HPMC plays a significant role as a stabilizer, matrix material, and coating agent in the formulation of nanoparticles and microparticles for drug delivery. hpmcproducer.comhpmcmanufacturer.com These particulate systems can enhance the bioavailability of poorly soluble drugs, protect drugs from degradation, and enable targeted drug delivery. hpmcproducer.com
In these formulations, HPMC can:
Act as a stabilizer: It prevents the aggregation of nanoparticles during their preparation and storage. hpmcmanufacturer.com
Form a matrix: The drug can be encapsulated within the HPMC matrix, and its release is controlled by diffusion through the polymer. cellulosemanufacturer.com
Provide a hydrophilic coating: This can improve the biocompatibility and circulation time of the particles in the body. hpmcmanufacturer.com
Studies have shown that HPMC-based microparticles can be designed for colon-targeted delivery, with the drug release being minimal in the upper gastrointestinal tract and maximal in the colon. researchgate.net Furthermore, HPMC can be blended with other polymers, like poly(lactic-co-glycolic acid) (PLGA), to create mucoadhesive nanoparticles that prolong the residence time of the drug in the gastrointestinal tract. nih.gov
For poorly water-soluble drugs (BCS Class II and IV), amorphous solid dispersions (ASDs) are a key enabling technology to improve their oral bioavailability. nih.gov In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous state. nih.gov This high-energy state leads to enhanced aqueous solubility and dissolution rates. asiapharmaceutics.info
HPMC and its derivative, hydroxypropyl methylcellulose acetate succinate (HPMCAS), are among the most widely used polymers for creating stable ASDs. mdpi.comscienceopen.com They act as crystallization inhibitors, preventing the amorphous drug from converting back to its less soluble crystalline form during storage and upon dissolution. nih.govnih.gov
Comparison of HPMC and HPMCAS in ASDs
| Polymer | Key Properties for ASDs |
| HPMC | pH-independent solubility, good for general solubility enhancement. scienceopen.com |
| HPMCAS | pH-dependent solubility (dissolves at higher pH of the intestine), excellent at maintaining drug supersaturation and preventing precipitation. nih.gov |
The effectiveness of HPMC-based ASDs has been demonstrated for numerous drugs, showing significant improvements in dissolution and bioavailability compared to their crystalline counterparts. mdpi.comresearchgate.net
Mucoadhesion is the process by which a natural or synthetic polymer adheres to a mucosal surface. hpmcmanufacturer.com This property is highly desirable for drug delivery systems targeting the oral cavity, nasal passages, or gastrointestinal tract, as it increases the residence time of the dosage form at the site of absorption, leading to enhanced drug absorption and bioavailability. hpmcmanufacturer.comqianhaochem.com
HPMC is an excellent mucoadhesive polymer due to the presence of numerous hydroxyl groups in its structure, which can form hydrogen bonds with the mucin glycoproteins in the mucus layer. mdpi.comqianhaochem.com When HPMC hydrates, it swells and forms a gel, which facilitates interpenetration with the mucus layer, further strengthening the adhesive bond. qianhaochem.com
HPMC is utilized in various mucoadhesive formulations, including:
Buccal and sublingual tablets and films: For rapid drug absorption and bypassing first-pass metabolism. nih.govjst.go.jp
Nasal sprays and gels: To prolong the contact time of the drug with the nasal mucosa. qianhaochem.com
Oral controlled-release tablets: To increase gastrointestinal transit time and improve drug absorption. cellulosemanufacturer.com
The mucoadhesive strength of HPMC can be influenced by its viscosity grade and concentration. cellulosemanufacturer.com It can also be blended with other polymers like polycarbophil or chitosan to further enhance its mucoadhesive properties. jst.go.jpnih.gov
HPMC in Tissue Engineering and Regenerative Medicine
HPMC's unique properties, such as its ability to form hydrogels, provide structural support to cells, and facilitate nutrient and gas exchange, have positioned it as a key biomaterial in the field of tissue engineering and regenerative medicine.
Scaffolds for Bone and Cartilage Regeneration
HPMC is extensively investigated for creating scaffolds that mimic the natural extracellular matrix (ECM), providing a conducive environment for bone and cartilage tissue regeneration.
In bone tissue engineering, HPMC is often used in composite scaffolds to enhance their properties. For instance, a novel HPMC-crosslinked keratin (B1170402) scaffold containing hydroxyapatite (B223615) (HA) has been developed for alveolar bone regeneration. nih.govresearchgate.net These scaffolds exhibit a highly porous and interconnected architecture, which is crucial for cell infiltration, nutrient transport, and new tissue formation. nih.gov Research has demonstrated that these keratin/HA/HPMC scaffolds are cytocompatible and support the attachment and proliferation of osteoblast cells. nih.govresearchgate.net The mechanical properties of these scaffolds are tailored to be comparable with native trabecular bone. researchgate.net
For cartilage repair, which is challenging due to its limited intrinsic healing capacity, HPMC-based hydrogels serve as promising three-dimensional (3D) scaffolds for chondrocyte delivery and tissue formation. nih.gov An injectable and self-setting hydrogel composed of HPMC grafted with silanol (B1196071) groups (Si-HPMC) has been shown to support the viability and proliferation of chondrocytes. nih.gov Phenotypic analysis has confirmed that chondrocytes cultured within Si-HPMC hydrogels maintain their specific functions, such as expressing type II collagen and producing sulfated glycosaminoglycans, which are essential components of cartilage. nih.gov The mechanical strength of these hydrogels can be further enhanced, for example, by mixing them with laponite, without compromising their cytocompatibility and oxygen diffusion capabilities.
Table 1: Properties of HPMC-Based Scaffolds for Bone Regeneration
| Property | Keratin/HA/HPMC Scaffold | n-HAp/CS/HPMC Scaffold |
|---|---|---|
| Average Pore Size | 108.36 ± 22.56 µm nih.gov | 100–300 µm researchgate.net |
| Total Porosity | 79.65% nih.gov | 89% researchgate.net |
| Compressive Strength | 0.841 ± 0.37 MPa nih.gov | 9.65 MPa researchgate.net |
| Weight Loss (28 days in PBS) | ~26% nih.gov | - |
| Ca/P Molar Ratio | 1.6 nih.gov | 1.63 (after 7 days in SBF) researchgate.net |
Corneal Regeneration Applications
In ophthalmology, HPMC is being utilized to develop novel treatments for corneal damage, a leading cause of blindness. researchgate.net Collagen–HPMC composite membranes have emerged as a promising candidate for corneal repair and regeneration. acs.orgnih.gov The incorporation of HPMC into cross-linked collagen matrices significantly enhances their optical properties, bringing them closer to those of the natural human cornea. acs.orgnih.gov
These composite membranes have demonstrated excellent light transmittance, reaching up to 92%, which is comparable to the human cornea. nih.govnih.gov Furthermore, their refractive index is close to that of the human cornea. nih.gov A critical factor for corneal substitutes is their permeability to nutrients to support cell viability. Studies have shown that the permeability of collagen-HPMC membranes to essential nutrients like glucose, tryptophan, and NaCl is superior or comparable to that of human corneas. acs.orgnih.govnih.gov In vivo studies involving the implantation of these membranes into rabbit corneas have shown good intraocular biocompatibility, with the corneas maintaining a smooth surface and clear stroma for over six months post-implantation. acs.orgnih.gov These findings highlight the potential of collagen-HPMC membranes to induce corneal cell regeneration. acs.orgnih.gov
Table 2: Comparison of Collagen-HPMC Membrane Properties with Human Cornea
| Property | Collagen-HPMC Membrane | Human Cornea |
|---|---|---|
| Maximum Light Transmittance | 92% nih.govnih.gov | ~90% nih.gov |
| Light Transmittance at 430 nm | 78% nih.gov | 80% nih.gov |
| Refractive Index | ~1.34 nih.gov | 1.37–1.38 researchgate.netnih.gov |
| Equilibrium Water Content | 83.4% nih.govacs.org | 81% nih.govacs.org |
| Glucose Permeability (cm²/s) | 5.29 ± 0.3 × 10⁻⁶ nih.govacs.org | 2.4 × 10⁻⁶ researchgate.netnih.gov |
| Tryptophan Permeability (cm²/s) | 1.86 ± 0.3 × 10⁻⁶ researchgate.net | 1.05 ± 0.3 × 10⁻⁵ nih.govacs.org |
| NaCl Permeability (cm²/s) | 8.03 ± 0.4 × 10⁻⁶ researchgate.net | - |
Biomaterials for Cell Culture and Encapsulation
HPMC-based hydrogels are increasingly used as 3D culture systems that mimic the native cellular microenvironment more closely than traditional 2D cultures. These hydrogels can be engineered to have specific mechanical properties and to allow for the diffusion of nutrients and waste products.
Silanized HPMC (Si-HPMC) hydrogels have been successfully used for the 3D culture of chondrocytes, where they were found to not adversely affect cell viability and proliferation. nih.gov In fact, these hydrogels supported the growth of differentiated chondrocytes, making them a potential scaffold for cartilage tissue engineering. nih.gov
Furthermore, HPMC-based systems are being explored for cell encapsulation to protect transplanted cells from the host's immune system and to improve their survival and therapeutic efficacy. Research has shown that mesenchymal stem cells (MSCs) encapsulated in a 1.5% Si-HPMC hydrogel remain highly viable, with 95% of cells viable after 21 days of culture. researchgate.net This demonstrates the potential of HPMC hydrogels as effective vehicles for cell delivery in regenerative medicine applications. Encapsulation of fish oil with HPMC using spray drying has also been shown to be efficient, with encapsulation efficiencies reaching up to 75.21%. nih.gov
Novel Processing Technologies for HPMC-based Materials
The development of advanced processing technologies has expanded the applications of HPMC by enabling the fabrication of materials with controlled structures and properties.
Spray Drying Techniques
Spray drying is a widely used technique for producing powders, granules, and agglomerates from a liquid or slurry. In the context of HPMC, spray drying is utilized for various pharmaceutical applications, including improving the properties of herbal extracts and creating composite particles for direct compression in tablet manufacturing.
HPMC has been shown to be an effective anti-adherent during the spray drying of traditional Chinese herbal extracts. researchgate.net A small amount of HPMC, with a minimum concentration of 8%, is sufficient to prevent problematic particle adhesion. researchgate.net The mechanism behind this anti-adhesive effect is the modification of the surface properties of the sprayed droplets and particles, where HPMC increases its surface coverage. researchgate.net In a study on Corni fructus extract, HPMC-VLV at a solid content of 8% significantly improved the spray drying process and reduced sticking, with optimized process parameters of 126°C inlet air temperature, 1.05 bar atomization pressure, and a 7.7 mL/min pump speed. nih.gov The resulting powders consisted of shrunken spherical particles with sizes ranging from 2-30 µm. nih.gov The recovery of active ingredients as a spray-dried dispersion (SDD) is typically high, ranging from 70-90% at the gram scale and 80-95% at the kilogram scale during clinical supply manufacture. acs.org
Table 3: Optimized Parameters for Spray Drying with HPMC
| Parameter | Value |
|---|---|
| HPMC Concentration | 8% (of total solids) nih.gov |
| Inlet Air Temperature | 126 °C nih.gov |
| Atomization Pressure | 1.05 bar nih.gov |
| Pump Speed | 7.7 mL/min nih.gov |
| Resulting Particle Size | 2-30 µm nih.gov |
Hot-Melt Extrusion
Hot-melt extrusion (HME) is a process of pumping raw materials through a heated barrel to produce a substance of uniform shape and density. In the pharmaceutical industry, HME is used to create solid dispersions and controlled-release dosage forms. HPMC is a challenging polymer for HME due to its high glass transition temperature and viscosity. researchgate.net However, these challenges can be overcome by using plasticizers, such as propylene (B89431) glycol. researchgate.net
HME has been successfully used to develop HPMC-based controlled-release formulations. researchgate.net For example, a formulation containing theophylline, HPMC, and propylene glycol was extruded using a 16 mm twin-screw extruder at temperatures between 150-170°C and a screw speed of 100-300 rpm. researchgate.net The resulting extrudates showed sustained drug release profiles for over 8 hours without an initial burst release. researchgate.net In another study, a physical mixture for a 3D printed tablet was extruded at 160°C with a screw speed of 50 rpm. nih.gov The drug release from HPMC matrices is influenced by factors such as the aqueous solubility and the size of the drug molecules. nih.gov
Table 4: Processing Parameters for Hot-Melt Extrusion of HPMC Formulations
| Formulation Component | Extrusion Temperature (°C) | Screw Speed (rpm) | Feed Rate (g/min) | Drug Release Profile |
|---|---|---|---|---|
| Theophylline/HPMC/PG | 150-170 researchgate.net | 100-300 researchgate.net | 10-40 researchgate.net | 80% release over 8-12 hours researchgate.net |
| Acetaminophen/HPMC/Soluplus® | 160 nih.gov | 50 nih.gov | - | Controlled release nih.gov |
Regulatory Science and Quality Control Research for Hpmc
Quality-by-Design (QbD) Initiatives for HPMC Excipients
Quality-by-Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. For HPMC, QbD initiatives aim to proactively design quality into the final drug product by understanding how the material attributes of HPMC and the manufacturing process parameters affect the critical quality attributes (CQAs) of the drug product. doaj.orgpharmaexcipients.comresearchgate.netpharmaexcipients.comnih.gov
The core principle of QbD is that quality cannot be tested into products; it should be built-in. This is particularly relevant for a multifunctional excipient like HPMC, where variability in its physicochemical properties can significantly impact the performance of dosage forms, such as modified-release tablets. pharmaexcipients.com A QbD approach for HPMC involves:
Defining a Quality Target Product Profile (QTPP): This outlines the desired performance and safety of the final drug product.
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes of the final product that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an HPMC-based formulation, CQAs often include drug release rate, tablet hardness, and content uniformity.
Identifying Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): CMAs are the physical and chemical characteristics of the input materials (in this case, HPMC) that can affect the CQAs. nih.gov CPPs are the manufacturing process parameters that can impact the CQAs.
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., CMAs) and process parameters (e.g., CPPs) that have been demonstrated to provide assurance of quality.
By implementing QbD, pharmaceutical manufacturers can gain a deeper understanding of how HPMC variability affects their products, leading to more robust formulations and manufacturing processes. doaj.org
Functionality-Related Characteristics (FRCs) and Their Impact on Performance
Functionality-Related Characteristics (FRCs) are the physical and chemical properties of an excipient that influence its performance in a specific application. researchgate.net For HPMC, understanding and controlling its FRCs is crucial for ensuring consistent drug product performance. researchgate.nettandfonline.comtandfonline.comresearchgate.net The European Pharmacopoeia recognizes several FRCs as important for HPMC used in hydrophilic matrix systems, including viscosity, degree of substitution, molecular mass distribution, particle-size distribution, and powder flow. tandfonline.com
The degree of substitution of methoxy (B1213986) and hydroxypropoxy groups on the cellulose (B213188) backbone is a critical FRC of HPMC that significantly influences its properties and performance. tandfonline.comnih.govchalmers.seechemi.comresearchgate.net The ratio of these two substituents affects the polymer's hydrophilicity, hydration rate, and gelation characteristics. tandfonline.comnih.gov
Methoxy (-OCH3) groups: An increase in the methoxy content generally increases the hydrophobicity of the polymer. tandfonline.com
Hydroxypropoxy (-OCH2CHOHCH3) groups: An increase in the hydroxypropoxy content enhances the hydrophilicity of the polymer. tandfonline.com
The balance between these two groups dictates the polymer's behavior in aqueous media and, consequently, its performance in pharmaceutical formulations. tandfonline.com For instance, in sustained-release matrix tablets, a higher degree of hydroxypropyl substitution can lead to a faster drug release rate in the later stages of dissolution. tandfonline.comtandfonline.comresearchgate.netnih.gov The heterogeneity of the substituent distribution along the polymer chain can also impact the solid-state properties of HPMC, such as its glass transition temperature. chalmers.seresearchgate.net
Table 1: Impact of Substitution on HPMC Performance
| Substituent Group | Property Influenced | Impact on Performance in Aqueous Systems |
| Methyl (-OCH3) | Hydrophobicity | Increased substitution can lead to a more hydrophobic polymer. |
| Hydroxypropyl (-OCH2CHOHCH3) | Hydrophilicity, Hydration Rate | Increased substitution enhances hydrophilicity and can affect the rate of polymer swelling and drug release. tandfonline.comtandfonline.comresearchgate.netnih.gov |
The molecular weight of HPMC is directly related to its viscosity in solution; a higher molecular weight results in a higher viscosity. hpmcsupplier.comhpmcfactory.com Viscosity is a critical performance parameter for HPMC in many pharmaceutical applications, including as a binder, thickener, and controlled-release agent. hpmcsupplier.comhpmcfactory.comihpmc.comhpmcsupplier.com
The concentration of HPMC in a formulation also significantly affects the viscosity of the resulting solution or gel. hpmcsupplier.com
Table 2: Relationship Between HPMC Molecular Weight, Viscosity, and Performance
| Molecular Weight | Viscosity | Impact on Performance in Sustained-Release Tablets |
| High | High | Slower drug release due to a more robust gel layer and slower erosion. researchgate.netihpmc.com |
| Low | Low | Faster drug release due to a less viscous gel layer and faster erosion. |
Generally, larger and more spherical particles exhibit better flowability compared to smaller, irregularly shaped particles, which tend to be more cohesive. nih.gov Poor flowability can lead to manufacturing issues such as "rat-holing" or "arching" in hoppers, resulting in inconsistent powder flow and tablet weight variation. pharmaexcipients.com
The particle size of HPMC can also influence the drug release profile from matrix tablets. tandfonline.comtandfonline.comresearchgate.netnih.gov Some studies have shown that larger HPMC particles can lead to an increased drug release in the initial phase of dissolution. tandfonline.comtandfonline.comresearchgate.netnih.gov
Table 3: Influence of Particle Morphology on HPMC Properties
| Particle Characteristic | Impact on Processing | Impact on Performance |
| Size | Larger particles generally improve flowability. nih.gov | Can influence the initial drug release rate from matrix tablets. tandfonline.comtandfonline.comresearchgate.netnih.gov |
| Shape | Spherical particles tend to have better flow properties than irregular or needle-shaped particles. nih.gov | Can affect powder packing and tablet compaction. |
| Morphology | Smooth particle surfaces can enhance flowability. nih.gov | Can influence the rate of hydration and gel formation. |
Analytical Methods for Quality Control and Consistency
A variety of analytical methods are employed to ensure the quality, purity, and consistency of HPMC. qianhaochem.comhpmcproducer.comhpmcexporter.comjinjichemical.com These methods are crucial for verifying that the material meets the required specifications and will perform as expected in the final drug product. Key analytical techniques include:
Infrared (IR) Spectroscopy: Used for the identification of HPMC. qianhaochem.com
High-Performance Liquid Chromatography (HPLC): Employed for the quantification of impurities. qianhaochem.com
Viscosity Measurement: A critical test to confirm the viscosity grade of the HPMC. qianhaochem.com
Particle Size Analysis: Techniques such as laser diffraction and microscopy are used to determine the particle size distribution. qianhaochem.comhpmcproducer.comjinjichemical.com
Moisture Content Determination: Methods like Karl Fischer titration or loss on drying are used to measure the water content. hpmcproducer.comjinjichemical.com
Official pharmacopeias, such as the United States Pharmacopeia (USP), provide standardized testing procedures and acceptance criteria for HPMC to ensure its quality and performance. The USP monograph for Hypromellose outlines specific tests for identification, assay of substituent content, viscosity, loss on drying, and residue on ignition. uspbpep.comusp.orguspnf.com
The USP monograph specifies the acceptable ranges for methoxy and hydroxypropoxy content for different substitution types of Hypromellose. uspbpep.com It also defines the acceptable viscosity range, which is typically between 80% and 120% of the labeled value for viscosity types of 100 centipoises or less, and between 75% and 140% for viscosity types higher than 100 centipoises. uspbpep.com
Table 4: Key Tests in the USP Monograph for Hypromellose
| Test | Purpose | General Procedure |
| Identification | To confirm the identity of the substance. | Typically involves comparing the infrared absorption spectrum of the sample to a reference standard. |
| Assay for Methoxy and Hydroxypropoxy Groups | To determine the percentage of substituent groups. | Involves a chemical reaction to cleave the ether linkages, followed by gas chromatography. uspbpep.com |
| Viscosity | To measure the apparent viscosity of a solution of specified concentration. | Measured using a rotational viscometer at a controlled temperature. uspbpep.comuspnf.com |
| Loss on Drying | To determine the amount of volatile matter (primarily water). | The sample is dried at a specified temperature for a defined period, and the weight loss is measured. usp.org |
| Residue on Ignition | To measure the amount of inorganic impurities. | The sample is ignited, and the weight of the remaining residue is determined. uspbpep.com |
Regulatory Approvals and Safety Assessments (Academic Perspective)
GRAS Status and International Regulatory Landscape
Cellulose, 2-hydroxypropyl methyl ether, commonly known as hydroxypropyl methylcellulose (B11928114) (HPMC), is widely recognized for its safety and has secured approvals from major international regulatory bodies for use in food, pharmaceuticals, and other consumer products. landu-china.comnbinno.comkimacellulose.com
United States Food and Drug Administration (FDA)
In the United States, HPMC is classified as a Generally Recognized as Safe (GRAS) substance by the Food and Drug Administration (FDA) for use as a food additive. landu-china.comnbinno.comihpmc.comhpmc.com This designation allows for its use in various food products as a thickener, stabilizer, and emulsifier. nbinno.com The FDA maintains GRAS notices for HPMC, such as GRN No. 190 and GRN No. 213, which detail its intended uses in food. fda.govthegoodscentscompany.com Furthermore, HPMC is listed in the Code of Federal Regulations (CFR) under Title 21, permitting its direct and indirect addition to food for human consumption. thegoodscentscompany.comnih.gov
European Food Safety Authority (EFSA)
In the European Union, HPMC is approved as a food additive and is designated with the E number E464. nbinno.comihpmc.commarketdataforecast.com The European Food Safety Authority (EFSA) has conducted re-evaluations of HPMC and concluded that it does not pose a safety concern at the reported uses and use levels. ihpmc.comeuropa.eureading.ac.uk Based on extensive review, the EFSA panel determined that there was no need for a numerical Acceptable Daily Intake (ADI) for HPMC. europa.eureading.ac.uk The additive is considered safe for all animal species, consumers, and the environment when used as a feed additive as well. europa.euresearchgate.netresearchgate.net
Joint FAO/WHO Expert Committee on Food Additives (JECFA)
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the safety of HPMC. landu-china.comihpmc.com JECFA has allocated a group ADI of "not specified" for HPMC and other modified celluloses, which is their highest safety classification. fao.orgfoodmate.comwho.int This indicates that, based on the available toxicological data, the total daily intake of the substance, arising from its use at the levels necessary to achieve the desired effect and from its acceptable background levels in food, does not represent a hazard to health.
Other International Regulatory Bodies
HPMC is listed in major pharmacopeias worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), which provide standards for its quality and purity in pharmaceutical applications. nbinno.com Its favorable safety profile has led to its approval in numerous countries for use in pharmaceuticals, cosmetics, and food products. landu-china.com
Regulatory Approvals for HPMC
Toxicity Studies and Safety Profiles
The safety of HPMC is supported by a substantial body of toxicological research, including acute, subchronic, and chronic toxicity studies, as well as evaluations of its genotoxicity, carcinogenicity, and reproductive and developmental effects.
Acute, Subchronic, and Chronic Toxicity
Acute toxicity studies have demonstrated that HPMC has a very low order of toxicity. The oral lethal dose (LD50) in rats is reported to be greater than 10,000 mg/kg of body weight, indicating it is not toxic even at high doses. landu-china.comredox.com Studies on hydrophobically modified HPMC also showed no observed toxicity in rats after single oral or dermal administrations up to 900 mg/kg. nih.gov
Subchronic and chronic toxicity studies in rats have not revealed significant adverse effects. In a 90-day feeding study, the no-observed-adverse-effect level (NOAEL) was determined to be 5,000 mg/kg of body weight per day. landu-china.comfoodnavigator.com Similarly, chronic toxicity studies lasting six months showed no significant dose-related findings attributable to HPMC administration. nih.govjst.go.jp Long-term studies with dietary concentrations up to 10% also did not indicate specific treatment-related adverse effects. europa.eukimacellulose.com
Genotoxicity and Carcinogenicity
HPMC has been found to be non-genotoxic in various assays. landu-china.comeuropa.eu There is no evidence to suggest that HPMC is carcinogenic. landu-china.comfda.gov Regulatory agencies have not classified it as a carcinogen. landu-china.com Long-term studies have not observed any carcinogenic potential. europa.eukimacellulose.com
Reproductive and Developmental Toxicity
Studies on reproductive and developmental toxicity have not shown any adverse effects related to HPMC. europa.eukimacellulose.com In a rat fertility and teratology study, HPMC did not exhibit any toxicity. nih.gov Similarly, a rabbit teratology study showed no HPMC-related toxicity. nih.gov
Summary of Toxicological Studies on HPMC
Future Research Directions and Emerging Paradigms in Hpmc Science
Advanced Computational Modeling and Simulation of HPMC Systems
The complexity of HPMC's molecular structure and its behavior in various systems present significant opportunities for the application of advanced computational modeling and simulation techniques. These methods offer a powerful lens through which to investigate phenomena at the atomic and molecular levels, providing insights that are often difficult to obtain through experimental means alone. acs.org
Molecular dynamics (MD) simulations, in particular, have emerged as a valuable tool for understanding the intricate interactions between HPMC and other molecules, such as active pharmaceutical ingredients (APIs) and water. nih.govnih.gov All-atom MD simulations can be employed to study the formation of HPMC-API complexes in aqueous solutions, revealing how different substitution patterns on the HPMC polymer chain influence these interactions. nih.gov For instance, simulations have shown that variations in methyl, hydroxypropyl, acetate (B1210297), and succinate (B1194679) substitution levels can significantly impact the strength of interaction with hydrophobic drugs. nih.gov
Furthermore, computational models are being developed to simulate the behavior of amorphous HPMC solids, which is crucial for understanding the stability and drug release characteristics of HPMC-based matrices. acs.orgnih.gov These models can predict key physical properties, such as density and the glass transition temperature (Tg), and how they are affected by factors like water content. nih.govdaneshyari.com By simulating the distribution and diffusion of water molecules within the polymer matrix, researchers can gain a deeper understanding of plasticization effects and the mechanisms of drug release. nih.govdaneshyari.com For example, simulations have indicated that at low water content, water molecules are mostly isolated, while at higher concentrations, they form clusters, which in turn affects water diffusivity. nih.gov The insights gained from these simulations can guide the rational design of HPMC-based formulations with optimized performance.
The table below summarizes key parameters and findings from molecular dynamics simulations of HPMC systems.
| Simulation Focus | Key Parameters Investigated | Significant Findings | Reference |
| HPMC/HPMCAS and API Interaction | Substitution levels (methyl, hydroxypropyl, acetate, succinate), Excipient concentration | Formation of excipient-API complexes reduces API aggregation; API diffusivity decreases with increased excipient content. | nih.gov |
| Amorphous HPMCAS and Water | Water content (% w/w) | Simulated densities align with experimental data; Water distribution changes from isolated molecules to clusters with increasing water content, impacting diffusivity and Tg. | nih.gov |
| Amorphous HPMC and Felodipine (B1672334) | Water content, Drug loading | The Flory-Huggins interaction parameter predicts complete miscibility of felodipine and HPMC; Water can disrupt hydrogen bonds between the drug and polymer. | daneshyari.com |
Integration of Artificial Intelligence and Machine Learning in HPMC Research
Development of HPMC-based Smart and Responsive Materials
A significant and exciting area of future research lies in the development of HPMC-based "smart" or "stimuli-responsive" materials. hpmcmanufacturer.comnih.gov These materials are designed to undergo a change in their properties in response to specific external stimuli, such as temperature, pH, light, or the presence of certain molecules. cellulosemanufacturer.com This responsiveness opens up a wide range of advanced applications, particularly in the biomedical field.
HPMC itself exhibits thermosensitive properties, forming a gel as the temperature increases, which is a foundational characteristic for creating thermo-responsive systems. researchgate.net Future research will likely focus on modifying HPMC and combining it with other materials to create hydrogels with precisely controlled and reversible responses. cellulosemanufacturer.com For instance, incorporating nanoparticles into HPMC hydrogels can enhance their responsiveness and introduce new functionalities. cellulosemanufacturer.com These smart gel systems could be designed for on-demand drug delivery, where the release of a therapeutic agent is triggered by a specific physiological condition, such as a change in pH at a disease site. cellulosemanufacturer.com
The development of these materials involves a deep understanding of the relationship between the molecular structure of HPMC and its macroscopic properties. By tailoring the degree of substitution and molecular weight of HPMC, and by incorporating other functional molecules, researchers can fine-tune the stimuli-responsive behavior of the resulting materials. hpmcmanufacturer.com This will enable the creation of sophisticated systems for applications such as tissue engineering scaffolds that can respond to cellular signals, and biosensors that can detect specific biomarkers. cellulosemanufacturer.comhpmcsupplier.com
The table below provides examples of potential stimuli and their corresponding applications in HPMC-based smart materials.
| Stimulus | Potential Application | Mechanism of Action | Reference |
| Temperature | On-demand drug delivery, Injectable hydrogels | HPMC's inherent thermosensitivity allows for the formation of a gel matrix at body temperature, entrapping and then releasing a drug. | cellulosemanufacturer.comresearchgate.net |
| pH | Targeted drug delivery to specific sites (e.g., tumor microenvironment) | Incorporation of pH-sensitive moieties allows the material to swell or degrade at a specific pH, releasing the payload. | cellulosemanufacturer.com |
| Light | Photothermally triggered drug release | Integration of light-absorbing nanoparticles can generate heat upon irradiation, causing a change in the HPMC hydrogel structure and subsequent drug release. | cellulosemanufacturer.com |
| Biomolecules | Biosensing, Controlled release in response to disease markers | Functionalization of HPMC with recognition elements (e.g., antibodies, enzymes) can lead to a structural change upon binding to a target molecule. | cellulosemanufacturer.com |
Exploration of HPMC in Personalized Medicine and Continuous Manufacturing
The convergence of advanced materials science and manufacturing technologies is opening new avenues for HPMC in the realms of personalized medicine and continuous manufacturing. pharmaexcipients.com These paradigms are set to transform the pharmaceutical industry by enabling the production of tailored therapies and more efficient and robust manufacturing processes. cellulosemanufacturer.com
In personalized medicine, the goal is to customize medical treatment to the individual characteristics of each patient. HPMC can play a crucial role in this by enabling the fabrication of dosage forms with patient-specific release profiles. hpmcsupplier.comnih.gov Technologies like 3D printing, combined with HPMC-based formulations, allow for the creation of tablets and other drug delivery devices with complex geometries and compositions that can be tailored to an individual's needs. nih.gov For example, by adjusting the fill density and shell thickness of a 3D-printed HPMC tablet, it is possible to achieve a zero-order drug release profile. nih.gov
Continuous manufacturing is another area where HPMC is poised to make a significant impact. pharmaexcipients.comcellulosemanufacturer.com This approach to pharmaceutical production involves a continuous flow of materials through an integrated series of processing steps, in contrast to traditional batch manufacturing. cellulosemanufacturer.com Continuous manufacturing offers numerous advantages, including increased efficiency, improved product quality, and greater flexibility. cellulosemanufacturer.com However, it also presents challenges, such as the need for raw materials with consistent and predictable performance. pharmaexcipients.com Recent advancements have led to the development of directly compressible grades of HPMC that are specifically designed for use in continuous manufacturing processes. pharmaexcipients.comproquest.com These materials exhibit improved flowability and compactability, which are critical for consistent feeding and tablet production in a continuous line. pharmaexcipients.comproquest.com Future research will likely focus on further optimizing HPMC grades for continuous manufacturing and developing process analytical technology (PAT) to monitor and control the process in real-time.
Addressing Challenges and Unmet Needs in HPMC Applications
Despite the widespread use and versatility of HPMC, there remain several challenges and unmet needs that future research must address to unlock its full potential. kimacellulose.comihpmc.comkimachemical.com These challenges span from fundamental material properties to practical application issues.
One of the ongoing challenges is the variability in the physicochemical properties of HPMC, such as viscosity and solubility, which can be influenced by factors like the degree of substitution, molecular weight, and particle size. kimachemical.com Inconsistent viscosity can affect the performance and processing of HPMC-based products. kimachemical.com Therefore, there is a need for tighter control over the manufacturing process of HPMC to ensure greater consistency between batches. cellulosemanufacturer.com
Poor solubility and the tendency to form clumps or agglomerates when dispersed in a solvent are other practical issues that can hinder the use of HPMC. ihpmc.com While various strategies exist to mitigate these problems, such as controlled hydration and the use of specific mixing techniques, there is still a need for more robust and universally applicable solutions. ihpmc.comeastchemy.com
In certain applications, the inherent properties of HPMC may not be sufficient to meet all performance requirements. For example, while HPMC is an excellent film-former, it may lack the necessary antibacterial activity for certain applications. mdpi.com This has led to research into composite materials where HPMC is combined with other substances, such as antimicrobial agents or other polymers, to enhance its functionality. mdpi.commdpi.com However, this introduces the challenge of ensuring compatibility between the different components of the formulation. ihpmc.com
Furthermore, as the applications of HPMC become more sophisticated, there is a growing need for a deeper understanding of its long-term stability and biocompatibility in various physiological environments. kimacellulose.com For instance, while HPMC is generally considered safe and biocompatible, its biodegradability and the potential for interactions with biological systems need to be thoroughly investigated, especially for advanced applications like tissue engineering and long-term implants. researchgate.netkimacellulose.com Addressing these challenges will require a multidisciplinary approach that combines materials science, chemistry, engineering, and biology to develop the next generation of HPMC-based products with enhanced performance, safety, and reliability.
Q & A
Q. What are the standard analytical methods to determine the degree of substitution (DS) and molar substitution (MS) in HPMC?
Methodological Answer:
- Titration : For DS of methoxy groups, hydrolysis with hydroiodic acid releases methyl iodide, quantified via gas chromatography .
- Spectroscopy : and analyze substituent distribution by identifying characteristic peaks for methoxy (-OCH) and hydroxypropoxy (-OCHCH(CH)OH) groups .
- Chromatography : Size-exclusion chromatography (SEC) paired with multi-angle light scattering (MALS) determines molecular weight distribution and substitution homogeneity .
Q. How does molecular weight influence the viscosity and gelation behavior of HPMC solutions?
Methodological Answer:
- Viscosity : Higher molecular weight (e.g., CN40H: 10,000–1,000,000 Da) increases solution viscosity (4000 mPa·s) due to chain entanglement. Lower molecular weight (e.g., AN6: same range but lower viscosity at 6 mPa·s) reduces thickening efficiency .
- Gelation : Gelation temperature (40–90°C) depends on methoxy/hydroxypropoxy ratios. Higher methoxy content lowers gelation temperature, enabling tunable thermoresponsive behavior .
Q. What are the critical parameters for synthesizing HPMC with consistent substitution patterns?
Methodological Answer:
- Reagent Ratios : Controlled addition of methyl chloride and propylene oxide during etherification ensures reproducible methoxy (19–30%) and hydroxypropoxy (4–12%) content .
- Reaction Medium : Homogeneous synthesis (e.g., in ionic liquids) improves substituent uniformity compared to heterogeneous methods, which often yield uneven substitution due to cellulose crystallinity .
Advanced Research Questions
Q. How do heterogeneous vs. homogeneous synthesis conditions affect substitution patterns in HPMC?
Methodological Answer:
- Heterogeneous Synthesis : Involves mercerization (NaOH treatment) followed by etherification. Produces irregular substitution due to limited accessibility of hydroxyl groups, leading to batch variability .
- Homogeneous Synthesis : Dissolves cellulose in solvents like DMAc/LiCl, enabling uniform substitution. Advanced techniques like mapping confirm consistent substituent distribution along the polymer chain .
Q. What strategies optimize HPMC for controlled drug release in pH-sensitive formulations?
Methodological Answer:
- Functionalization : Introducing pH-sensitive groups (e.g., phthalate in HP55) enables enteric coating. HP55 dissolves at intestinal pH (>5.5) due to ester hydrolysis, delaying drug release .
- Blending : Combining HPMC with hydrophobic polymers (e.g., ethyl cellulose) modulates erosion rates. In vitro dissolution testing under simulated gastrointestinal conditions validates release profiles .
Q. How do substituent distribution and molecular weight impact HPMC's rheological properties in bioink formulations?
Methodological Answer:
- Shear-Thinning : High hydroxypropoxy content increases hydrogen bonding, enhancing shear-thinning behavior critical for 3D bioprinting. Rheometry (e.g., cone-plate viscometers) quantifies flow behavior .
- Post-Printing Stability : Higher molecular weight (e.g., >100,000 Da) improves structural integrity but may reduce cell viability. Balancing molecular weight and substitution is key for bioink optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
